DL-TYROSINE (3,3-D2)
Description
Properties
Molecular Weight |
183.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DL-TYROSINE (3,3-D2) for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tyrosine (3,3-D2) is a stable isotope-labeled form of the amino acid tyrosine, a cornerstone in numerous biological processes. This deuterated analog serves as a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of tyrosine metabolism and protein dynamics. Its use in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides invaluable insights into complex biological systems. This guide offers a comprehensive overview of DL-Tyrosine (3,3-D2), its chemical properties, and its applications in experimental research.
Chemical Identity and Structure
DL-Tyrosine (3,3-D2) is a racemic mixture of D- and L-tyrosine in which two hydrogen atoms on the β-carbon (C3) of the alanine side chain have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to unlabeled tyrosine but possesses a greater mass. This mass difference is the key to its utility as a tracer in various analytical techniques.
The chemical structure of DL-Tyrosine (3,3-D2) is as follows:
Molecular Formula: C₉H₉D₂NO₃
IUPAC Name: (2RS)-2-Amino-3-(4-hydroxyphenyl)-3,3-dideuteriopropanoic acid
The deuterium labeling at the 3,3-position is strategic. These positions are not readily exchangeable with protons in aqueous solutions, ensuring the stability of the label throughout most biological experiments.
Quantitative Data
The key physicochemical properties of DL-Tyrosine (3,3-D2) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 183.21 g/mol | [1] |
| Exact Mass | 183.0864 Da | |
| Chemical Formula | C₉H₉D₂NO₃ | [2] |
| Isotopic Purity | Typically ≥98% | [1][3][4] |
| Chemical Purity | Typically ≥98% | [1] |
| CAS Number | 35693-18-6 | [2] |
| Appearance | White to off-white solid |
Experimental Applications and Protocols
The primary application of DL-Tyrosine (3,3-D2) is as an internal standard and tracer in metabolic labeling studies coupled with mass spectrometry or NMR. These studies are crucial for understanding metabolic pathways, protein turnover rates, and the effects of drugs on these processes.
Metabolic Labeling for Protein Turnover Analysis
A common experimental use of DL-Tyrosine (3,3-D2) is in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or in vivo studies to measure protein synthesis and degradation rates.
Objective: To determine the turnover rate of a specific protein or the proteome in a biological system.
Methodology:
-
Cell Culture or Animal Model Preparation:
-
For in vitro studies, cells are cultured in a medium depleted of unlabeled tyrosine.
-
For in vivo studies, an animal model is fed a diet containing a known concentration of DL-Tyrosine (3,3-D2).
-
-
Introduction of Labeled Tyrosine:
-
The culture medium is replaced with a medium containing a known concentration of DL-Tyrosine (3,3-D2).
-
The animal model is maintained on the labeled diet for a specific duration.
-
-
Time-Course Sampling:
-
Samples (cells, tissues, or biofluids) are collected at various time points after the introduction of the labeled amino acid.
-
-
Protein Extraction and Digestion:
-
Proteins are extracted from the collected samples.
-
The extracted proteins are then digested, typically with trypsin, to generate a complex mixture of peptides.
-
-
Mass Spectrometry Analysis:
-
The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer is set to detect and quantify the abundance of both the unlabeled (light) and the deuterated (heavy) versions of tyrosine-containing peptides.
-
-
Data Analysis:
-
The ratio of heavy to light peptide abundance is calculated for each identified peptide at each time point.
-
This ratio is used to model the rate of incorporation of the labeled tyrosine, which directly reflects the rate of protein synthesis.
-
By analyzing the decay of the unlabeled peptide population over time, the rate of protein degradation can also be determined.
-
Visualizing Biological and Experimental Contexts
To better illustrate the utility of DL-Tyrosine (3,3-D2), the following diagrams, generated using the DOT language, depict a relevant biosynthetic pathway and a typical experimental workflow.
DL-Tyrosine (3,3-D2) is an indispensable tool for researchers engaged in the study of metabolism, proteomics, and drug development. Its stable isotopic label allows for precise and quantitative analysis of dynamic biological processes that would be otherwise difficult to measure. The methodologies outlined in this guide provide a framework for leveraging this powerful reagent to gain deeper insights into the complexities of cellular function and disease. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like DL-Tyrosine (3,3-D2) are expected to expand, further revolutionizing our understanding of biology.
References
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tyrosine (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of DL-Tyrosine (3,3-D2), a deuterated isotopologue of the amino acid tyrosine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for metabolic tracing, quantitative proteomics, and as internal standards in mass spectrometry.
Core Physical and Chemical Properties
DL-Tyrosine (3,3-D2) is a racemic mixture of D- and L-tyrosine where two hydrogen atoms on the β-carbon of the side chain have been replaced by deuterium atoms. This isotopic substitution results in a nominal mass increase of 2 Da compared to its non-deuterated counterpart, a key feature leveraged in mass spectrometry-based applications.
Structural Information
| Property | Value |
| Chemical Name | DL-2-Amino-3-(4-hydroxyphenyl)-3,3-dideuteriopropanoic acid |
| Synonyms | DL-Tyrosine-d2, (±)-Tyrosine-3,3-d2 |
| Molecular Formula | C₉H₉D₂NO₃ |
| Molecular Weight | 183.21 g/mol [1] |
| CAS Number | 72963-27-0 (for L-isomer) |
Physical Properties
The physical properties of DL-Tyrosine (3,3-D2) are expected to be very similar to those of non-deuterated DL-Tyrosine.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |
| Solubility | (Data for non-deuterated L-Tyrosine, should be a close approximation) - Water: 0.45 g/L at 25 °C[2] - Ethanol: Slightly soluble[2] - DMSO: Slightly soluble | --INVALID-LINK--[2] |
Spectral Data
The introduction of deuterium at the 3,3-position significantly influences the spectral properties of tyrosine, particularly in NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the proton NMR spectrum of DL-Tyrosine (3,3-D2), the multiplet corresponding to the β-protons (CH₂) of non-deuterated tyrosine (typically around 3.0-3.2 ppm) will be absent. The α-proton (CH) signal will appear as a singlet instead of a doublet of doublets, as the coupling to the adjacent deuterons is negligible in standard ¹H NMR.
¹³C NMR: The ¹³C NMR spectrum will show a characteristic shift for the β-carbon (C-3) due to the isotope effect of the directly attached deuterium atoms. This carbon signal will also exhibit a triplet multiplicity in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts of other carbons will be minimally affected.
Expected ¹³C Chemical Shifts (in D₂O, referenced to DSS): (Based on data for L-Tyrosine)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxyl) | ~174 |
| C-α (C-2) | ~57 |
| C-β (C-3) | ~37 (with isotopic shift) |
| C-4' (aromatic, -OH) | ~156 |
| C-1' (aromatic) | ~128 |
| C-2', C-6' (aromatic) | ~131 |
| C-3', C-5' (aromatic) | ~117 |
Mass Spectrometry (MS)
The key feature in the mass spectrum of DL-Tyrosine (3,3-D2) is the +2 Da mass shift compared to unlabeled tyrosine.
-
Molecular Ion (M+H)⁺: m/z 184.09
-
Common Fragments: The fragmentation pattern will be similar to that of tyrosine, with key fragments also showing a +2 Da shift if they retain the deuterated methylene group. A prominent fragment is often observed from the loss of the carboxyl group (–COOH).[4]
Experimental Protocols
The following are detailed methodologies for the characterization and application of DL-Tyrosine (3,3-D2).
Protocol for NMR Spectroscopic Analysis
Objective: To confirm the identity, purity, and site of deuteration of DL-Tyrosine (3,3-D2).
Materials:
-
DL-Tyrosine (3,3-D2) sample
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of DL-Tyrosine (3,3-D2) in 0.6 mL of D₂O in a clean, dry NMR tube. Vortex briefly to ensure complete dissolution. The solubility is low, so gentle warming or sonication may be required.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a water suppression pulse sequence if necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra (e.g., using the residual solvent peak or an internal standard).
-
Integrate the signals in the ¹H spectrum to confirm the absence of protons at the 3-position.
-
Analyze the chemical shifts and multiplicities in both spectra to confirm the structure and isotopic labeling.
-
Protocol for Mass Spectrometric Analysis
Objective: To confirm the molecular weight and isotopic enrichment of DL-Tyrosine (3,3-D2).
Materials:
-
DL-Tyrosine (3,3-D2) sample
-
Methanol or other suitable solvent
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a stock solution of DL-Tyrosine (3,3-D2) in a suitable solvent (e.g., 1 mg/mL in methanol/water). Further dilute to a working concentration appropriate for the mass spectrometer (e.g., 1-10 µg/mL).
-
MS Acquisition:
-
Infuse the sample directly into the electrospray ionization (ESI) source or inject it via liquid chromatography (LC).
-
Acquire a full scan mass spectrum in positive ion mode.
-
Set the mass range to include the expected molecular ion (e.g., m/z 100-300).
-
-
MS/MS Acquisition (for fragmentation analysis):
-
Perform a product ion scan by selecting the precursor ion of DL-Tyrosine (3,3-D2) (m/z 184.09).
-
Vary the collision energy to observe the fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the isotopic distribution to confirm the deuterium enrichment.
-
Identify the major fragment ions and compare them to the expected fragmentation pattern of tyrosine, noting the +2 Da shifts.
-
Signaling Pathways and Experimental Workflows
DL-Tyrosine (3,3-D2) is a powerful tool for studying various biological pathways where tyrosine plays a central role.
Tyrosine Metabolism and Neurotransmitter Synthesis
Tyrosine is a precursor for the synthesis of crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway can be traced using DL-Tyrosine (3,3-D2).
References
Synthesis and Purification of DL-Tyrosine (3,3-D2): A Technical Guide for Research Applications
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research, enabling detailed investigation of metabolic pathways, reaction mechanisms, and drug metabolism. DL-Tyrosine (3,3-D2), a deuterated form of the non-essential amino acid tyrosine, serves as a valuable tracer in mass spectrometry-based studies. The introduction of two deuterium atoms at the benzylic (C3) position provides a distinct mass shift, facilitating its differentiation from the endogenous, unlabeled counterpart. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DL-Tyrosine (3,3-D2) for use in research and drug development.
Synthesis of DL-Tyrosine (3,3-D2)
The synthesis of DL-Tyrosine (3,3-D2) can be effectively achieved through the reductive amination of 4-hydroxyphenylpyruvic acid. This method involves the reaction of the α-keto acid precursor with an ammonia source in the presence of a deuterium source and a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient route to DL-Tyrosine (3,3-D2) is the reductive amination of 4-hydroxyphenylpyruvic acid using a deuterated reducing agent. This approach allows for the direct incorporation of deuterium at the α- and β-positions. Subsequent selective back-exchange of the α-deuteron can yield the desired 3,3-D2 product.
Caption: Proposed synthesis workflow for DL-Tyrosine (3,3-D2).
Experimental Protocol: Reductive Amination
Materials:
-
4-Hydroxyphenylpyruvic acid
-
Platinum(IV) oxide (Adam's catalyst)
-
Deuterium gas (D2)
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Deuterium oxide (D2O)
-
Glacial acetic acid
Procedure:
-
Reductive Amination:
-
In a high-pressure reaction vessel, dissolve 4-hydroxyphenylpyruvic acid in anhydrous ethanol.
-
Add a catalytic amount of platinum(IV) oxide.
-
Cool the mixture and saturate with anhydrous ammonia gas.
-
Pressurize the vessel with deuterium gas (D2) to the desired pressure.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the uptake of D2 gas.
-
Upon completion, carefully vent the excess D2 gas and filter the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude DL-Tyrosine (2,3,3-D3).
-
-
Selective Alpha-Deuteron Back-Exchange:
-
Reflux the crude product in a solution of glacial acetic acid and water (H2O) to selectively exchange the deuterium at the α-position with a proton.
-
Monitor the exchange by 1H NMR spectroscopy.
-
Once the exchange is complete, remove the solvent under reduced pressure.
-
Purification of DL-Tyrosine (3,3-D2)
Purification of the synthesized DL-Tyrosine (3,3-D2) is crucial to remove unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled tyrosine. A combination of recrystallization and ion-exchange chromatography is recommended for achieving high purity.
The Sentinel Amino Acid: An In-depth Technical Guide to Deuterated Tyrosine in Metabolic Research
For Immediate Release
[City, State] – [Date] – In the intricate world of metabolic research, the ability to trace and quantify the fate of specific molecules is paramount. Among the arsenal of tools available to researchers, stable isotope labeling stands out for its precision and non-invasive nature. This whitepaper delves into the core applications of deuterated tyrosine, a powerful tracer that has unlocked significant insights into protein dynamics, enzyme kinetics, and metabolic flux. Tailored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies, quantitative data, and underlying biochemical pathways illuminated by the use of this versatile isotopic tool.
Introduction: The Role of Deuterated Tyrosine in Metabolic Studies
Tyrosine, a non-essential aromatic amino acid, is a central hub in numerous metabolic pathways. It serves as a precursor for the synthesis of critical biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][3] Given its integral role, the ability to track its metabolic fate is crucial for understanding both normal physiology and the pathophysiology of various diseases.
Deuterated tyrosine, in which one or more hydrogen atoms are replaced by the stable isotope deuterium (²H), offers a robust method for tracing tyrosine metabolism. The mass shift introduced by deuterium allows for its distinction from endogenous, unlabeled tyrosine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] This enables precise quantification of metabolic processes such as protein synthesis and degradation, enzyme activity, and metabolic flux through various pathways. L-Tyrosine-(phenyl-d4), where four hydrogen atoms on the phenyl ring are substituted with deuterium, is a commonly used variant.[7]
Quantitative Analysis of Protein Turnover
One of the most powerful applications of deuterated tyrosine is in the measurement of protein turnover—the dynamic balance between protein synthesis and degradation. These rates are fundamental to cellular homeostasis, and their dysregulation is implicated in numerous diseases.[8][9]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling strategy in quantitative proteomics.[8][10] In this approach, cells are cultured in media containing a "heavy" isotopically labeled essential amino acid, such as deuterated tyrosine. Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in heavy media versus those from cells in "light" (unlabeled) media, the relative abundance of proteins can be quantified.[6]
Dynamic SILAC experiments, where cells are switched from light to heavy media (or vice versa), allow for the measurement of protein synthesis and degradation rates. The rate of incorporation of the heavy label into a specific protein reflects its synthesis rate, while the rate of disappearance of the light form reflects its degradation rate.
| Parameter | Value | Cell Line | Reference |
| Average Protein Turnover Rate | ~20 hours | HeLa | [8] |
| Correlation with Abundance | High abundance proteins show longer half-lives | HeLa | [8] |
In Vivo Labeling with Deuterated Water (D₂O)
A convenient and cost-effective method for measuring protein turnover in whole organisms is the administration of deuterated water (D₂O).[11][12] D₂O rapidly equilibrates with the body's water pool, and the deuterium is incorporated into non-essential amino acids, including alanine, through transamination reactions.[11][12] This labeled alanine is then incorporated into newly synthesized proteins. By measuring the enrichment of deuterium in protein-bound alanine over time, the fractional synthesis rate of mixed muscle or plasma proteins can be calculated.[11][12]
| Organism | Method | Key Finding | Reference |
| Mouse | Dietary supplementation with deuterated amino acid | Allowed for determination of precursor RIA and turnover profiling of cellular proteins in different tissues. | [13] |
| Human | Deuterated water (²H₂O) method | Enables quantification of bulk muscle protein synthesis rates over prolonged periods under free-living conditions. | [12] |
Elucidating Metabolic Pathways and Enzyme Activity
Deuterated tyrosine is instrumental in tracing the flux through specific metabolic pathways and determining the activity of key enzymes.
Catecholamine Biosynthesis and Tyrosine Hydroxylase Activity
Tyrosine is the precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[1][2] The enzyme tyrosine hydroxylase (TH) catalyzes the rate-limiting step in this pathway, the conversion of L-tyrosine to L-DOPA.[14][15][16] By administering deuterated tyrosine and measuring the isotopic enrichment of downstream metabolites like L-DOPA and dopamine using mass spectrometry, the activity of TH and the overall flux through the catecholamine pathway can be quantified.[14] This has significant implications for studying neurological disorders such as Parkinson's disease, where dopamine production is impaired.
Phenylalanine-Tyrosine Metabolism
Deuterated phenylalanine can be used to study its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. This is particularly important in the context of phenylketonuria (PKU), an inborn error of metabolism where this enzyme is deficient.[17] Studies using deuterated phenylalanine have helped to elucidate the metabolic consequences of this deficiency.[17]
Tyrosinemia
In studies of tyrosinemia, a group of genetic disorders characterized by defects in the tyrosine degradation pathway, administering a load of deuterated tyrosine and analyzing the excretion of labeled metabolites can help pinpoint the specific enzymatic defect.[18] For example, a high excretion of deuterated p-hydroxyphenylpyruvic acid would suggest a deficiency in p-hydroxyphenylpyruvic acid oxidase.[18]
| Condition | Labeled Precursor | Key Metabolites Measured | Application | Reference |
| Tyrosinemia | Deuterated Tyrosine (D2) | p-hydroxyphenylacetic acid, p-hydroxyphenyllactic acid, p-hydroxyphenylpyruvic acid | Diagnosis of defects in the tyrosine oxidation pathway. | [18] |
| Phenylketonuria (PKU) | Deuterated Phenylalanine | Tyrosine and downstream metabolites | Elucidation of phenylalanine-tyrosine metabolism. | [17] |
Experimental Protocols
General Protocol for SILAC-based Protein Turnover Analysis with Deuterated Tyrosine
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-tyrosine, while the other is grown in "heavy" medium where L-tyrosine is replaced with a deuterated version (e.g., L-Tyrosine-d4). Ensure at least 5-6 cell doublings for complete incorporation of the heavy label.
-
Dynamic Labeling: For turnover studies, switch the cells from the light medium to the heavy medium.
-
Sample Collection: Harvest cell pellets at various time points after the medium switch.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Combine equal amounts of protein from the light and heavy populations (for relative quantification) or process the time-course samples individually (for turnover). Digest the proteins into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify and quantify the light and heavy peptide pairs. The ratio of heavy to light peptide intensity indicates the relative protein abundance or the rate of new protein synthesis over time. Protein turnover rates can be calculated by fitting the isotope incorporation data to an exponential rise model.
Protocol for In Vivo Measurement of Muscle Protein Synthesis using Deuterated Water
-
Baseline Sample: Collect a baseline blood and muscle biopsy sample before the administration of D₂O.
-
D₂O Administration: Administer an oral bolus of deuterated water to the subject. The dose is calculated based on the subject's total body water.
-
Maintenance Dosing: Provide smaller daily doses of D₂O to maintain a stable enrichment of body water.
-
Sample Collection: Collect blood, saliva, or urine samples periodically to monitor body water enrichment. Collect a second muscle biopsy after a set period (e.g., several days or weeks).
-
Sample Processing: Hydrolyze the muscle protein to its constituent amino acids. Isolate alanine from the hydrolysate.
-
Isotope Ratio Mass Spectrometry: Determine the deuterium enrichment of protein-bound alanine using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Measure the deuterium enrichment of body water from the blood, saliva, or urine samples.
-
Calculation of Synthesis Rate: Calculate the fractional synthesis rate (FSR) of muscle protein based on the incorporation of deuterium into protein-bound alanine over time, using the body water enrichment as the precursor pool enrichment.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key metabolic pathways and experimental workflows involving deuterated tyrosine.
Caption: Overview of major metabolic pathways involving tyrosine.
Caption: Experimental workflow for a typical SILAC experiment.
Caption: Workflow for measuring muscle protein synthesis with D₂O.
Conclusion and Future Directions
Deuterated tyrosine has proven to be an indispensable tool in metabolic research, providing unparalleled insights into the dynamics of protein turnover, the intricacies of metabolic pathways, and the diagnosis of metabolic disorders. Its application in conjunction with advanced analytical techniques like mass spectrometry has significantly advanced our understanding of cellular and whole-body metabolism.
Future applications are likely to focus on expanding the use of deuterated tyrosine in personalized medicine, for example, by monitoring the metabolic response of individuals to therapeutic interventions or nutritional protocols. Furthermore, coupling deuterated tyrosine labeling with other 'omics' technologies, such as transcriptomics and genomics, will provide a more integrated and systems-level understanding of metabolic regulation in health and disease. The continued development of more sensitive analytical instrumentation will further enhance the utility of deuterated tyrosine, allowing for the detection and quantification of subtle metabolic changes with even greater precision.
References
- 1. examine.com [examine.com]
- 2. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lifetein.com [lifetein.com]
- 6. academic.oup.com [academic.oup.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. metsol.com [metsol.com]
- 12. Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 16. houptlab.org [houptlab.org]
- 17. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic studies on two patients with nonhepatic tyrosinemia using deuterated tyrosine loads - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of DL-Tyrosine (3,3-D2) as a Stable Isotope Tracer in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in the life sciences for tracing the metabolic fate of molecules in biological systems. Among these, deuterated amino acids, such as DL-Tyrosine (3,3-D2), offer a powerful method for investigating a wide range of physiological and pathological processes without the need for radioactive isotopes. The incorporation of deuterium at the C-3 position of the tyrosine side chain provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for the precise quantification of this tracer and its metabolites in various biological matrices. This technical guide provides a comprehensive overview of the applications, experimental methodologies, and data interpretation associated with the use of DL-Tyrosine (3,3-D2) as a tracer.
DL-Tyrosine (3,3-D2) is a valuable tool for researchers studying protein synthesis and turnover, enzyme kinetics, and the diagnosis and monitoring of metabolic diseases. Its use in conjunction with mass spectrometry-based techniques enables the elucidation of complex metabolic pathways and the identification of potential biomarkers for disease.
Core Applications
The primary applications of DL-Tyrosine (3,3-D2) as a tracer include:
-
Measurement of Protein Synthesis and Degradation: By monitoring the rate of incorporation of DL-Tyrosine (3,3-D2) into proteins, researchers can gain insights into the dynamics of protein metabolism in various tissues and cell types.
-
Investigation of Enzyme Kinetics: The tracer can be used to study the activity of enzymes involved in tyrosine metabolism, such as tyrosine aminotransferase and p-hydroxyphenylpyruvic acid oxidase.
-
Diagnosis and Monitoring of Metabolic Disorders: Studies have shown the utility of deuterated tyrosine loads in identifying and characterizing inborn errors of tyrosine metabolism, such as tyrosinemia.[1]
-
Pharmacokinetic Studies: The use of deuterated tracers can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.
Quantitative Data Presentation
The following tables summarize quantitative data from studies that have utilized deuterated tyrosine as a tracer to investigate metabolic processes.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults at an Intermediate Phenylalanine Intake
This table presents data from a 24-hour study using primed, constant oral infusions of L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine in healthy young men. The diet supplied approximately 39 mg of phenylalanine per kg of body weight per day.[2]
| Parameter | Fasting (12h) (mg·kg⁻¹·d⁻¹) | Fed (12h) (mg·kg⁻¹·d⁻¹) | 24-hour Total (mg·kg⁻¹·d⁻¹) |
| Phenylalanine Oxidation | 17.2 ± 5.2 | 9.7 ± 3.2 | 26.9 ± 7.5 |
| Phenylalanine Hydroxylation | 21.7 ± 10.5 | 10.4 ± 2.5 | 32.1 ± 11.9 |
| Phenylalanine Balance (from oxidation) | - | - | +4.73 ± 7.34 |
| Phenylalanine Balance (from hydroxylation) | - | - | -0.41 ± 12.6 |
*Values are presented as mean ± SD.
Table 2: Excretion of Deuterated Tyrosine Metabolites in a Patient with p-Hydroxyphenylpyruvic Acid Oxidase Deficiency
This table shows the urinary excretion of deuterated compounds following an oral load of deuterated tyrosine in a patient with a defect in p-hydroxyphenylpyruvic acid oxidase, compared to a control subject.[1]
| Compound | Patient Excretion (µmol/24h) | Control Excretion (µmol/24h) | Fold Increase in Patient |
| Deuterated p-hydroxyphenylacetic acid | >300 times control | - | >300 |
| Deuterated p-hydroxyphenyllactic acid | >300 times control | - | >300 |
| Deuterated p-hydroxyphenylpyruvic acid | >300 times control | - | >300 |
Experimental Protocols
The successful implementation of tracer studies with DL-Tyrosine (3,3-D2) relies on meticulous experimental design and execution. The following sections provide detailed methodologies for key experimental procedures.
Protocol 1: In Vivo Administration and Sample Collection for Metabolic Studies
This protocol is adapted from studies investigating aromatic amino acid requirements in adults.[2][3]
1. Subject Preparation:
- Subjects are typically acclimated to a specific diet for several days prior to the tracer infusion study. The diet should provide a known amount of phenylalanine and tyrosine.
2. Tracer Administration:
- A priming dose of DL-Tyrosine (3,3-D2) is administered intravenously or orally to rapidly achieve isotopic steady state.
- This is followed by a constant infusion of the tracer over a defined period (e.g., 24 hours) to maintain steady-state labeling.
3. Sample Collection:
- Blood samples are collected at regular intervals into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
- Urine is collected over the entire study period, and the total volume is recorded. Aliquots are stored at -20°C.
- Breath samples can be collected to measure the expiration of labeled CO2 if a 13C-labeled tracer is used concurrently.
Protocol 2: Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of tyrosine and deuterated tyrosine in biological samples.[4]
1. Internal Standard:
- An internal standard, such as α-methyltyrosine, is added to the plasma or urine samples to correct for variations in sample processing and instrument response.
2. Amino Acid Isolation:
- Amino acids are isolated from the biological matrix using ion-exchange chromatography (e.g., with Amberlite IR 120 resin).
3. Derivatization:
- The isolated amino acids are derivatized to increase their volatility for GC analysis. A common method is the preparation of butyl ester pentafluoropropionyl derivatives.
4. GC-MS Analysis:
- The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer.
- The instrument is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the unlabeled tyrosine, DL-Tyrosine (3,3-D2), and the internal standard.
- The precision of this method has been reported to be +/- 5% (coefficient of variation) in human plasma at a concentration of 80 nmol/mL.[4]
Protocol 3: Sample Preparation and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general approach for the quantification of amino acids and their metabolites in plasma.[5][6]
1. Protein Precipitation:
- Proteins in the plasma sample are precipitated by adding a solvent such as methanol or acetonitrile.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
2. Supernatant Transfer:
- The supernatant, containing the amino acids, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
3. Reconstitution:
- The dried residue is reconstituted in a mobile phase-compatible solvent.
4. LC-MS/MS Analysis:
- The reconstituted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.
- Separation is typically achieved using a reversed-phase or HILIC column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for unlabeled tyrosine and DL-Tyrosine (3,3-D2). This provides high selectivity and sensitivity.
Signaling Pathways and Visualizations
Tyrosine is a critical component of numerous signaling pathways, primarily through the action of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). These enzymes regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[7][8][9] The use of DL-Tyrosine (3,3-D2) can help to trace the flow of tyrosine through these pathways and assess the impact of various stimuli or therapeutic interventions on their activity.
Tyrosine Metabolism Pathway
The catabolism of tyrosine is a key metabolic pathway that generates several important intermediates. Tracing the flux of DL-Tyrosine (3,3-D2) through this pathway can provide insights into normal and pathological metabolism.
Caption: Catabolic pathway of DL-Tyrosine (3,3-D2).
Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases are cell surface receptors that play a pivotal role in cellular signaling. Upon ligand binding, they dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins.
Caption: General overview of Receptor Tyrosine Kinase (RTK) activation.
Experimental Workflow for a DL-Tyrosine (3,3-D2) Tracer Study
This diagram outlines the key steps involved in conducting a tracer study using DL-Tyrosine (3,3-D2).
References
- 1. Metabolic studies on two patients with nonhepatic tyrosinemia using deuterated tyrosine loads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine-kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
A Technical Guide to DL-Tyrosine (3,3-D2) for Mass Spectrometry Beginners
For researchers, scientists, and drug development professionals venturing into the world of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and reliable results. This guide provides an in-depth look at DL-Tyrosine (3,3-D2), a deuterated analog of the amino acid tyrosine, and its application as an internal standard in mass spectrometry-based bioanalysis.
Introduction to DL-Tyrosine (3,3-D2)
DL-Tyrosine (3,3-D2) is a stable isotope-labeled form of tyrosine where two hydrogen atoms on the beta-carbon of the alanine side chain have been replaced with deuterium atoms. This seemingly small modification has significant implications for its use in mass spectrometry.
Key Properties:
| Property | Value |
| Chemical Formula | C₉H₉D₂NO₃ |
| Molecular Weight | 183.21 g/mol |
| Isotopic Purity | Typically ≥98% |
| Appearance | White to off-white solid |
The key advantage of using a stable isotope-labeled internal standard like DL-Tyrosine (3,3-D2) is that it is chemically almost identical to the endogenous analyte (unlabeled tyrosine). This means it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium, it has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled analyte by the mass spectrometer.[1] This principle, known as isotope dilution mass spectrometry, is a powerful technique for quantitative analysis.
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are crucial for correcting for variations that can occur during an analytical workflow.[1] These variations can arise from:
-
Sample Preparation: Inconsistent recovery during extraction, precipitation, or derivatization steps.
-
Instrumental Analysis: Fluctuations in injection volume, ionization efficiency in the mass spectrometer's source, and detector response.
By adding a known amount of the internal standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there are sample losses or variations in instrument performance, leading to more accurate and precise measurements.
Experimental Protocol: Quantification of Tyrosine in Biological Samples using DL-Tyrosine (3,3-D2)
This section outlines a general experimental protocol for the quantification of tyrosine in a biological matrix (e.g., plasma or urine) using DL-Tyrosine (3,3-D2) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
DL-Tyrosine (3,3-D2)
-
Unlabeled L-Tyrosine (for calibration standards)
-
LC-MS grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., plasma, urine) from a control source
-
Protein precipitation agent (e.g., methanol, acetonitrile, or trichloroacetic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice.
-
Spike with Internal Standard: To a known volume of each sample, calibration standard, and quality control (QC) sample, add a precise volume of a DL-Tyrosine (3,3-D2) working solution to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: For plasma samples, add a cold protein precipitation agent (e.g., 3 volumes of methanol or acetonitrile) to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample and improve sensitivity.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of tyrosine. These will need to be optimized for your specific instrument and application.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to a higher percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tyrosine | 182.1 | 136.1 | 15-25 |
| DL-Tyrosine (3,3-D2) | 184.1 | 138.1 | 15-25 |
Note: The precursor ion for tyrosine and its deuterated analog corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment resulting from the neutral loss of the carboxyl group (HCOOH). The collision energy should be optimized for your specific instrument to maximize the signal of the product ion.
Data Presentation and Quantitative Analysis
Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.
Calibration Curve
A calibration curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the known concentrations of the unlabeled tyrosine standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.
Example Calibration Curve Data:
| Standard Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |
| 0.1 | 15,234 | 1,510,876 | 0.0101 |
| 0.5 | 78,987 | 1,532,456 | 0.0515 |
| 1.0 | 155,678 | 1,498,765 | 0.1039 |
| 5.0 | 798,456 | 1,521,345 | 0.5248 |
| 10.0 | 1,587,345 | 1,505,678 | 1.0542 |
| 50.0 | 7,954,321 | 1,515,432 | 5.2489 |
| 100.0 | 15,987,654 | 1,509,876 | 10.5887 |
Method Performance Characteristics
The performance of the analytical method should be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.
Table of Typical Method Performance Data:
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM |
| Upper Limit of Quantification (ULOQ) | 100 - 500 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Principle of Isotope Dilution Mass Spectrometry
This diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard for quantification.
References
Methodological & Application
Application Note: High-Throughput Quantification of Tyrosine in Biological Matrices Using DL-Tyrosine (3,3-D2) as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor for the synthesis of critical catecholamines such as dopamine, norepinephrine, and epinephrine.[1] Accurate quantification of tyrosine levels in biological fluids is crucial for various research areas, including metabolic studies, nutritional monitoring, and the investigation of neurological disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for bioanalysis due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification in LC-MS/MS to compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[3][4][5] Deuterated internal standards, such as DL-Tyrosine (3,3-D2), are ideal as they exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute and experience similar ionization effects.[6] This application note provides a detailed protocol for the quantification of tyrosine in human plasma using DL-Tyrosine (3,3-D2) as an internal standard with a validated LC-MS/MS method.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, even with sample loss or signal instability during the analytical process.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Turnover Analysis with DL-Tyrosine (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis and responding to various stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The analysis of protein turnover rates provides critical insights into disease mechanisms and the efficacy of therapeutic interventions.
Stable isotope labeling with amino acids, coupled with mass spectrometry (MS), is a powerful technique for measuring protein turnover dynamics. DL-Tyrosine (3,3-D2) is a deuterated, stable isotope-labeled version of the amino acid tyrosine. When introduced into cell culture media or administered to an organism, it is incorporated into newly synthesized proteins. By tracking the rate of incorporation of DL-Tyrosine (3,3-D2) over time using mass spectrometry, the synthesis and degradation rates of individual proteins can be quantified. This approach offers a direct and precise measurement of proteome dynamics, making it an invaluable tool in basic research and drug development.
Principle of the Method
The protocol is based on the metabolic incorporation of a stable isotope-labeled amino acid, DL-Tyrosine (3,3-D2), into proteins. Cells or organisms are cultured in the presence of this "heavy" tyrosine. As new proteins are synthesized, they will incorporate DL-Tyrosine (3,3-D2) instead of the natural, "light" tyrosine.
Protein samples are collected at different time points, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between peptides containing the light tyrosine and those containing the heavy, deuterated tyrosine due to the mass difference. By measuring the ratio of heavy to light peptides over time, the rate of protein synthesis can be determined. From this, the protein turnover or degradation rate can be calculated.
Key Applications
-
Drug Discovery and Development: Elucidate the mechanism of action of drugs that affect protein synthesis or degradation pathways.
-
Disease Research: Investigate alterations in protein turnover in various diseases to identify potential biomarkers and therapeutic targets.
-
Cell Biology: Study the regulation of protein homeostasis under different physiological and pathological conditions.
Experimental Workflow
The overall experimental workflow for protein turnover analysis using DL-Tyrosine (3,3-D2) is depicted below.
Caption: Experimental workflow for protein turnover analysis.
Detailed Experimental Protocol
This protocol provides a general framework for a protein turnover experiment in cell culture. Modifications may be necessary for in vivo studies.
Materials and Reagents
-
DL-Tyrosine (3,3-D2) (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich)[1][2]
-
Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Complete cell culture medium (with normal L-Tyrosine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure
1. Cell Culture and Labeling:
a. Culture cells of interest in complete medium to the desired confluency. b. Prepare the labeling medium by supplementing tyrosine-free medium with DL-Tyrosine (3,3-D2) and dFBS. The final concentration of DL-Tyrosine (3,3-D2) should be similar to the concentration of L-Tyrosine in the complete medium. c. At time zero (t=0), aspirate the complete medium, wash the cells once with PBS, and replace it with the labeling medium. This is the start of the pulse phase. d. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy label.
2. Protein Extraction and Digestion:
a. At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. b. Quantify the protein concentration in each lysate using a BCA assay or a similar method. c. Take a fixed amount of protein (e.g., 50 µg) from each time point for digestion. d. Reduce the disulfide bonds by adding DTT and incubating at 56°C. e. Alkylate the cysteine residues by adding IAA and incubating in the dark. f. Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
3. Peptide Cleanup and LC-MS/MS Analysis:
a. Acidify the peptide digests with formic acid and desalt them using C18 spin columns or a similar method. b. Dry the cleaned peptides and resuspend them in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water). c. Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system. d. Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Peptide and Protein Identification: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify peptides and proteins.
-
Quantification of Labeled Peptides: The software will quantify the intensity of the precursor ions for both the unlabeled (light) and the DL-Tyrosine (3,3-D2)-labeled (heavy) versions of each tyrosine-containing peptide at each time point.
-
Calculation of Fractional Synthesis Rate: The fractional synthesis rate (FSR) or the molar fraction of newly synthesized protein (θ) is calculated from the ratio of heavy to total (heavy + light) peptide abundance.
-
Kinetic Modeling: The protein turnover rate constant (k) is determined by fitting the time-course data of the fractional synthesis to an exponential rise to a plateau model.[3][4] The half-life (t₁/₂) of the protein can then be calculated as ln(2)/k.
Data Presentation
Quantitative data from protein turnover experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example Data for Fractional Synthesis of a Protein Over Time
| Time (hours) | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Intensity (Light) | Intensity (Heavy) | Fractional Synthesis (Heavy / (Heavy + Light)) |
| 0 | YLYEIAR | 456.25 | 457.25 | 1.20E+08 | 0.00E+00 | 0.000 |
| 4 | YLYEIAR | 456.25 | 457.25 | 9.80E+07 | 2.50E+07 | 0.203 |
| 8 | YLYEIAR | 456.25 | 457.25 | 7.50E+07 | 4.80E+07 | 0.390 |
| 12 | YLYEIAR | 456.25 | 457.25 | 5.90E+07 | 6.30E+07 | 0.516 |
| 24 | YLYEIAR | 456.25 | 457.25 | 3.10E+07 | 8.90E+07 | 0.742 |
| 48 | YLYEIAR | 456.25 | 457.25 | 1.20E+07 | 1.05E+08 | 0.897 |
Table 2: Calculated Protein Turnover Rates for a Set of Proteins
| Protein ID | Gene Name | Turnover Rate Constant (k, hr⁻¹) | Standard Error | R² of Fit | Protein Half-life (t₁/₂, hours) |
| P02768 | ALB | 0.025 | 0.003 | 0.992 | 27.7 |
| P60709 | ACTB | 0.015 | 0.002 | 0.985 | 46.2 |
| P08670 | VIM | 0.042 | 0.005 | 0.990 | 16.5 |
| Q06830 | HSP90AA1 | 0.031 | 0.004 | 0.988 | 22.4 |
Signaling Pathway Visualization
Understanding how different signaling pathways influence protein turnover is crucial. Below is an example of a simplified signaling pathway that can regulate protein synthesis.
Caption: PI3K/Akt/mTOR signaling pathway in protein synthesis.
Conclusion
The use of DL-Tyrosine (3,3-D2) in metabolic labeling experiments provides a robust and precise method for the quantitative analysis of protein turnover. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers in academia and industry. This powerful technique can significantly contribute to our understanding of complex biological processes and aid in the development of novel therapeutics.
References
Quantifying Tyrosine Metabolism with DL-TYROSINE (3,3-D2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying tyrosine metabolism using the stable isotope-labeled tracer, DL-TYROSINE (3,3-D2). The use of stable isotopes offers a powerful method for tracing the fate of tyrosine in biological systems, enabling the precise measurement of metabolic flux and pathway activity. These techniques are invaluable for understanding the role of tyrosine in health and disease, as well as for the development of novel therapeutics targeting tyrosine metabolic pathways.
Introduction to Tyrosine Metabolism
Tyrosine is a semi-essential aromatic amino acid that serves as a fundamental building block for protein synthesis.[1] Beyond its role in protein structure, tyrosine is a critical precursor for a variety of biologically active molecules with diverse physiological functions.[1][2] The metabolism of tyrosine can be broadly categorized into several key pathways:
-
Protein Synthesis: Tyrosine is incorporated into polypeptides.
-
Catecholamine Synthesis: Tyrosine is the precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[2][3][4] The conversion of tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway.[3]
-
Thyroid Hormone Synthesis: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from tyrosine residues in the thyroid gland.[1][3]
-
Melanin Synthesis: In melanocytes, tyrosine is converted into melanin pigments, which are responsible for skin, hair, and eye color.[1][2]
-
Energy Production: Tyrosine can be catabolized into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[2]
Given its central role in these critical processes, dysregulation of tyrosine metabolism has been implicated in a range of pathological conditions, including neurodegenerative diseases, endocrine disorders, and cancer. Therefore, the ability to accurately quantify the flux through these metabolic pathways is of significant interest to researchers and drug developers.
Principle of Stable Isotope Tracing with DL-TYROSINE (3,3-D2)
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a compound of interest. By introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., Deuterium, ¹³C, ¹⁵N) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.
In this context, DL-TYROSINE (3,3-D2) serves as the tracer. The two deuterium atoms on the third carbon of the tyrosine side chain increase its molecular weight by two Daltons compared to endogenous, unlabeled tyrosine. This mass difference allows for the differentiation and quantification of the labeled tyrosine and its metabolites from their unlabeled counterparts using mass spectrometry.
By measuring the rate of appearance of the deuterium label in various metabolites over time, it is possible to calculate the rate of metabolic conversion, or flux, through specific pathways. This provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements.
Key Metabolic Pathways of Tyrosine
The following diagram illustrates the major metabolic pathways originating from tyrosine.
Caption: Major metabolic pathways of tyrosine.
Quantitative Data Summary
The following tables summarize representative quantitative data related to tyrosine metabolism. It is important to note that these values can vary significantly depending on the biological system, experimental conditions, and analytical methods used.
Table 1: Basal Catecholamine Metabolite Levels in Rat Brain (in vivo microdialysis)
| Metabolite | Medial Prefrontal Cortex (MPFC) | Striatum |
| Dopamine (DA) | Present | Present |
| DOPAC | Levels elevated with L-TYR (250–1000 μM) | Levels elevated with L-TYR (250 μM) |
| HVA | Levels elevated with L-TYR (1000 μM) | - |
| Norepinephrine (NE) | Present | - |
| MHPG | Levels elevated with L-TYR (500–1000 μM) | - |
Data adapted from an in vivo microdialysis study in rats where L-tyrosine was administered by reverse microdialysis.[5] DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; MHPG: 3-methoxy-4-hydroxyphenylglycol.
Table 2: Tyrosine and Phenylalanine Kinetics in Healthy Adults
| Parameter | Low Phenylalanine Intake | Intermediate Phenylalanine Intake | Generous Phenylalanine Intake |
| Phenylalanine Intake (mg/kg/day) | 18.5 | 35.6 | 96.6 |
| Tyrosine Intake (mg/kg/day) | 6.79 | 6.79 | 6.79 |
| Whole-body Tyrosine Balance | Negative | Equilibrium | - |
| Whole-body Aromatic Amino Acid Balance | Negative | Equilibrium | Positive |
Data from a 24-hour oral tracer study in young adults using [13C]tyrosine and [(2)H2]phenylalanine to estimate aromatic amino acid requirements.[6]
Table 3: Analytical Method Performance for Tyrosine Derivatives in Urine
| Analyte | Detection Limit (µM) | Linearity Range (µM) |
| p-Tyrosine | 0.5 | 1.0 - 100 |
| o-Tyrosine | 0.025 - 0.05 | 0.03 - 10 |
| m-Tyrosine | 0.025 - 0.05 | 0.05 - 10 |
| 3-Nitrotyrosine | 0.025 - 0.05 | 0.04 - 10 |
| o,o'-Dityrosine | 0.025 - 0.05 | 0.05 - 10 |
Data from an isotope dilution HPLC-APCI-MS/MS method for the simultaneous determination of tyrosine and phenylalanine oxidation products.[7]
Experimental Protocols
In Vivo Quantification of Tyrosine Metabolism in a Rodent Model
This protocol describes a general workflow for an in vivo study in rats to quantify the conversion of tyrosine to its metabolites using DL-TYROSINE (3,3-D2). This protocol is adapted from methodologies involving stable isotope administration and microdialysis.
5.1.1. Experimental Workflow
Caption: In vivo experimental workflow.
5.1.2. Materials
-
DL-TYROSINE (3,3-D2)
-
Experimental animals (e.g., Wistar rats)
-
Sterile saline or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for stereotaxic surgery
-
Microdialysis probes and pump
-
Sample collection vials
-
Reagents for sample preparation (e.g., perchloric acid, internal standards)
-
LC-MS/MS or GC-MS system
5.1.3. Protocol
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
For studies involving brain metabolism, surgically implant a guide cannula for a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) under anesthesia. Allow for a recovery period of at least 24 hours.[5]
-
-
DL-TYROSINE (3,3-D2) Administration:
-
Prepare a sterile solution of DL-TYROSINE (3,3-D2) in the chosen vehicle. The dosage will need to be optimized based on the specific research question and animal model.
-
Administer the tracer via the desired route (e.g., intraperitoneal injection, intravenous infusion, or reverse microdialysis). For reverse microdialysis, the tracer is included in the perfusion fluid.[5]
-
-
Sample Collection:
-
Collect biological samples at predetermined time points following tracer administration.
-
For blood samples, collect via tail vein or indwelling catheter into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and store at -80°C.
-
For brain microdialysis, perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[5]
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a cold solution of perchloric acid or other suitable agent. Centrifuge to pellet the protein and collect the supernatant.
-
Brain Dialysate: Samples may be analyzed directly or may require a concentration step depending on the expected analyte concentrations.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., ¹³C₉,¹⁵N-Tyrosine) to all samples and calibration standards to correct for sample loss and instrument variability.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the amino acids to increase their volatility. A common method is the preparation of butyl ester pentafluoropropionyl derivatives.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS or GC-MS method.
-
Develop a method that allows for the separation and detection of unlabeled tyrosine, DL-TYROSINE (3,3-D2), and their respective metabolites.
-
Use multiple reaction monitoring (MRM) for LC-MS/MS to specifically detect the precursor and product ions for each analyte.
-
-
Data Analysis:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Quantify the concentrations of the labeled and unlabeled species in each sample.
-
Calculate the isotopic enrichment (ratio of labeled to total analyte).
-
Use the time course of isotopic enrichment to calculate kinetic parameters such as the rate of appearance of metabolites and the fractional turnover rate of tyrosine.
-
In Vitro Quantification of Tyrosine Metabolism in Cell Culture
This protocol provides a general framework for using DL-TYROSINE (3,3-D2) to study tyrosine metabolism in a cell culture model.
5.2.1. Experimental Workflow
Caption: In vitro experimental workflow.
5.2.2. Materials
-
Cell line of interest
-
Cell culture reagents (media, serum, etc.)
-
DL-TYROSINE (3,3-D2)
-
Tyrosine-free cell culture medium
-
Cell lysis buffer
-
Reagents for sample extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
5.2.3. Protocol
-
Cell Culture:
-
Culture cells to the desired confluency in standard growth medium.
-
If applicable, treat cells with experimental compounds (e.g., drugs, growth factors) for the desired duration.
-
-
Stable Isotope Labeling:
-
Prepare labeling medium by supplementing tyrosine-free medium with a known concentration of DL-TYROSINE (3,3-D2). The concentration should be optimized for the specific cell line and experimental goals.
-
Wash the cells with phosphate-buffered saline (PBS) and then replace the standard medium with the labeling medium.
-
-
Sample Collection:
-
At various time points, collect both the cell culture medium and the cells.
-
For the medium, transfer to a new tube and store at -80°C.
-
For the cells, wash with ice-cold PBS, and then lyse the cells directly in the culture dish using a suitable lysis buffer or by scraping into a solvent such as cold methanol.
-
-
Sample Extraction:
-
For cell lysates, perform a metabolite extraction, for example, using a methanol/chloroform/water extraction method to separate the polar metabolites.
-
Add an internal standard to all samples.
-
-
Mass Spectrometry Analysis and Data Analysis:
-
Follow steps 5 and 6 as described in the in vivo protocol to quantify the labeled and unlabeled tyrosine and its metabolites and to calculate metabolic flux.
-
Conclusion
The use of DL-TYROSINE (3,3-D2) in conjunction with mass spectrometry provides a robust and precise method for quantifying tyrosine metabolism. The protocols outlined in this document offer a starting point for researchers to design and implement studies to investigate the intricate roles of tyrosine in various biological processes. The flexibility of this technique allows for its application in both in vivo and in vitro models, making it a valuable tool for basic research, drug discovery, and clinical investigations. Careful optimization of experimental parameters and rigorous data analysis are crucial for obtaining accurate and meaningful results.
References
- 1. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous oral stable isotope ingestion to measure whole-body protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with DL-TYROSINE (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with DL-Tyrosine (3,3-D2) for quantitative proteomics. This powerful technique is particularly advantageous for studying tyrosine phosphorylation-dependent signaling pathways, making it an invaluable tool in cellular biology research and drug development.
Introduction to SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy used in quantitative proteomics.[1][2][3] The principle of SILAC involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart.[1][2] As cells grow and divide, they incorporate this "heavy" amino acid into all newly synthesized proteins.[1][2][4]
After a sufficient number of cell divisions (typically at least five), the entire proteome becomes labeled.[2][5][6] This allows for the direct comparison of protein abundance between different experimental conditions. When samples from cells grown in "light" (unlabeled) and "heavy" (labeled) media are mixed, the relative protein abundance can be accurately quantified by mass spectrometry (MS).[1][4] The chemically identical light and heavy peptides co-elute during liquid chromatography and are detected as distinct peaks with a specific mass shift in the mass spectrometer. The ratio of the intensities of these peaks corresponds to the relative abundance of the protein in the two cell populations.[3][4]
Application of DL-Tyrosine (3,3-D2) in SILAC for Phosphoproteomics
While arginine and lysine are the most commonly used amino acids for SILAC, labeled tyrosine is particularly valuable for studying post-translational modifications, specifically tyrosine phosphorylation.[3][7] Tyrosine phosphorylation is a critical event in a vast number of signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[8][9][10] Dysregulation of tyrosine kinase signaling is a hallmark of many diseases, including cancer.[10][11]
By using DL-Tyrosine (3,3-D2), researchers can specifically label tyrosine residues. This approach, often combined with phosphotyrosine enrichment techniques, enables the precise quantification of changes in tyrosine phosphorylation across the proteome in response to various stimuli or drug treatments.[7][12][13]
Experimental Workflow Overview
The general workflow for a SILAC experiment using DL-Tyrosine (3,3-D2) consists of two main phases: the adaptation phase and the experimental phase.[1][5][6]
Caption: General experimental workflow for a SILAC experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling
This protocol outlines the steps for labeling cells with either standard (light) tyrosine or heavy DL-Tyrosine (3,3-D2).
Materials:
-
Cells of interest (e.g., HeLa, A431)
-
SILAC-grade DMEM or RPMI-1640 deficient in L-Tyrosine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard L-Tyrosine (Light)
-
DL-Tyrosine (3,3-D2) (Heavy)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
Procedure:
-
Media Preparation:
-
Prepare 'Light' SILAC medium by supplementing the tyrosine-deficient base medium with a standard concentration of L-Tyrosine (e.g., 105 mg/L).
-
Prepare 'Heavy' SILAC medium by supplementing the tyrosine-deficient base medium with DL-Tyrosine (3,3-D2) at the same concentration.
-
Add 10% dFBS and 1% Penicillin-Streptomycin to both media.[12]
-
Filter-sterilize the complete media.
-
-
Cell Adaptation:
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After five passages, harvest a small aliquot of cells from the 'Heavy' population.
-
Extract proteins, perform tryptic digestion, and analyze by mass spectrometry.
-
Confirm that the labeling efficiency is >97%.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol details the steps from cell harvesting to peptide preparation for MS analysis.
Materials:
-
Labeled cell populations (Light and Heavy)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
C18 desalting columns
Procedure:
-
Experimental Treatment:
-
Once cells are fully labeled, apply the experimental treatment (e.g., drug, growth factor) to the 'Heavy' population and the control treatment to the 'Light' population.
-
-
Cell Harvesting and Lysis:
-
Protein Quantification and Mixing:
-
Reduction, Alkylation, and Digestion:
-
Reduce the disulfide bonds in the combined protein mixture with DTT.
-
Alkylate the free cysteine residues with IAA.
-
Digest the proteins into peptides overnight using trypsin.[5]
-
-
Phosphopeptide Enrichment (for phosphoproteomics):
-
Enrich for phosphopeptides from the total peptide mixture using a phosphopeptide enrichment kit according to the manufacturer's instructions.
-
-
Peptide Desalting:
-
Desalt the peptide mixture (either total peptides or enriched phosphopeptides) using C18 columns.
-
Dry the purified peptides in a vacuum centrifuge.
-
Store at -80°C until LC-MS/MS analysis.
-
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of heavy to light peptide intensities. These ratios indicate the relative change in protein abundance or phosphorylation status between the experimental and control conditions.
Table 1: Example Quantified Proteins from a Whole Proteome Analysis
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (a.u.) | Heavy Intensity (a.u.) | H/L Ratio | Regulation |
| P04637 | TP53 | YSPALNKMFCQLAK | 1.2E+07 | 1.1E+07 | 0.92 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 8.5E+08 | 8.6E+08 | 1.01 | Unchanged |
| P02768 | ALB | LVNEVTEFAK | 6.3E+07 | 6.5E+07 | 1.03 | Unchanged |
| P31749 | HSPA8 | IINEPTAAAIAYGLDK | 2.1E+08 | 4.5E+08 | 2.14 | Upregulated |
| Q13131 | MDM2 | ELVSEFATR | 5.4E+06 | 1.2E+07 | 2.22 | Upregulated |
| P10415 | GNB1 | VTTGVEVHVSLTTK | 3.8E+07 | 1.5E+07 | 0.39 | Downregulated |
Table 2: Example Quantified Phosphopeptides from an Enriched Sample
| Protein ID | Gene Name | Phosphosite | Peptide Sequence | Light Intensity (a.u.) | Heavy Intensity (a.u.) | H/L Ratio | Regulation |
| P00533 | EGFR | Y1092 | ...DSFLQR(pY)SSDPTGALTEDSIDDTFLPVPEY... | 2.3E+05 | 9.8E+05 | 4.26 | Upregulated |
| P42345 | MET | Y1234/Y1235 | ...D(pY)V(pY)AAR... | 1.1E+05 | 5.2E+05 | 4.73 | Upregulated |
| P12931 | SRC | Y419 | ...LIEDNE(pY)TAR... | 4.5E+04 | 1.1E+05 | 2.44 | Upregulated |
| Q13469 | PTPN12 | Y944 | ...DADE(pY)LIR... | 8.9E+04 | 3.1E+04 | 0.35 | Downregulated |
Visualization of a Tyrosine Kinase Signaling Pathway
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently studied using phosphotyrosine-focused SILAC experiments.
Caption: Simplified EGFR signaling pathway.
Conclusion
SILAC using DL-Tyrosine (3,3-D2) is a robust and accurate method for the quantitative analysis of protein expression and, most notably, tyrosine phosphorylation.[7][13] This technique provides a powerful platform for elucidating the dynamics of signaling networks, identifying drug targets, and understanding the molecular mechanisms of disease. By following the detailed protocols and data analysis frameworks presented here, researchers can effectively implement this methodology to gain significant insights into cellular biology and advance drug development efforts.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grantome.com [grantome.com]
- 9. pnas.org [pnas.org]
- 10. Tyrosine Phosphorylation Proteomics Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-TYROSINE (3,3-D2) Incorporation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids is a powerful technique for dynamically measuring protein synthesis in vivo. DL-Tyrosine (3,3-D2), a deuterated form of the amino acid tyrosine, serves as a valuable tracer for these studies. Once introduced into an animal model, it is incorporated into newly synthesized proteins. The extent of this incorporation can be precisely quantified using mass spectrometry, providing a direct measure of protein synthesis rates in various tissues. This approach is critical for understanding the effects of drugs, disease states, and nutritional interventions on protein metabolism.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo animal studies using DL-Tyrosine (3,3-D2). The protocols cover administration of the tracer, sample collection, and analytical methods for quantification.
Core Concepts
The fundamental principle behind this technique is the introduction of a labeled precursor (DL-Tyrosine (3,3-D2)) into the free amino acid pool of an organism. This labeled tyrosine then competes with the endogenous, unlabeled tyrosine for incorporation into newly synthesized proteins. By measuring the ratio of labeled to unlabeled tyrosine in protein hydrolysates at a specific time point after administration, the fractional synthesis rate (FSR) of proteins can be calculated.
The general workflow for such a study is as follows:
Signaling Pathway Context
DL-Tyrosine (3,3-D2) is metabolically active and follows the same biological pathways as endogenous tyrosine. A key pathway is its incorporation into proteins via protein synthesis, which is regulated by complex signaling cascades such as the mTOR pathway.
Experimental Protocols
Protocol 1: Administration of DL-TYROSINE (3,3-D2) in Rodents
This protocol outlines the procedure for a bolus administration of DL-Tyrosine (3,3-D2) to measure protein synthesis. The "flooding dose" technique is often employed to rapidly equilibrate the isotopic enrichment of the precursor pool.
Materials:
-
DL-TYROSINE (3,3-D2)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of DL-TYROSINE (3,3-D2). A common starting dose for a flooding dose approach is 1.5 mmol/kg body weight.
-
Dissolve the DL-TYROSINE (3,3-D2) in sterile PBS. Gentle heating and vortexing may be required to fully dissolve the compound.
-
Allow the solution to cool to room temperature before administration.
-
The final concentration should be calculated to allow for an appropriate injection volume (e.g., 10 ml/kg for intraperitoneal injection in rats).
-
-
Animal Handling and Administration:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast the animals for a short period (e.g., 4-6 hours) before administration to reduce variability in amino acid absorption, if required by the experimental design.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the DL-TYROSINE (3,3-D2) solution via the chosen route. Intraperitoneal (IP) injection is a common and effective route.
-
For IP injection in mice/rats: Restrain the animal appropriately. Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[1]
-
-
-
Time Course and Sample Collection:
-
The time between administration and sample collection is critical and determines the period over which protein synthesis is measured. A common time point is 30-60 minutes post-injection.
-
At the designated time point, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or cardiac puncture).
-
Immediately collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Promptly dissect the tissues of interest (e.g., liver, muscle, brain, heart).
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the steps to extract and hydrolyze proteins from tissue samples and purify the resulting amino acids for analysis.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
6M Hydrochloric Acid (HCl)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Ammonium hydroxide (NH4OH)
-
Centrifuge
-
Heating block or oven
Procedure:
-
Tissue Homogenization and Protein Precipitation:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add ice-cold homogenization buffer and homogenize the tissue until no visible particulates remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing soluble proteins) to a new tube.
-
Precipitate the proteins by adding a precipitating agent like trichloroacetic acid (TCA).
-
-
Protein Hydrolysis:
-
Wash the protein pellet multiple times with ethanol or acetone to remove contaminants.
-
Dry the protein pellet completely.
-
Add 6M HCl to the dried protein pellet.
-
Hydrolyze the protein by heating at 110°C for 24 hours. This will break down the proteins into their constituent amino acids.
-
-
Amino Acid Purification:
-
After hydrolysis, dry the sample to remove the HCl.
-
Re-dissolve the amino acid mixture in an acidic buffer.
-
Apply the sample to a cation exchange column to separate amino acids from other components.
-
Wash the column to remove unbound substances.
-
Elute the amino acids from the column using a basic solution, such as 2M NH4OH.
-
Dry the eluted amino acid sample under a stream of nitrogen or in a vacuum concentrator.
-
Protocol 3: Quantification of DL-TYROSINE (3,3-D2) by GC-MS
This protocol provides a general method for the derivatization and analysis of deuterated and non-deuterated tyrosine by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Materials:
-
Purified amino acid samples
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
-
Standards of unlabeled L-Tyrosine and DL-TYROSINE (3,3-D2)
Procedure:
-
Derivatization:
-
Re-suspend the dried amino acid samples in a suitable solvent.
-
Add the derivatization reagent (e.g., MTBSTFA) and incubate at a specific temperature (e.g., 70°C for 30 minutes) to create volatile derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The gas chromatograph will separate the different amino acid derivatives based on their boiling points and interactions with the column.
-
The mass spectrometer will detect the derivatized tyrosine molecules.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) for the derivatives of unlabeled tyrosine (M+0) and DL-TYROSINE (3,3-D2) (M+2).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of labeled and unlabeled tyrosine standards.
-
Determine the peak areas for the M+0 and M+2 ions in the experimental samples.
-
Calculate the enrichment of DL-TYROSINE (3,3-D2) in the protein hydrolysate as a percentage of the total tyrosine pool.
-
Data Presentation
Quantitative data from these studies should be presented in a clear, tabular format to facilitate comparison between different experimental groups and tissues. The following tables provide an illustrative example of how such data might be presented.
Table 1: Illustrative Enrichment of DL-TYROSINE (3,3-D2) in Plasma and Tissue Precursor Pools
| Animal Group | Tissue | Time Post-Injection (min) | Precursor Enrichment (%) |
| Control | Plasma | 30 | 45.2 ± 3.1 |
| Control | Liver | 30 | 42.8 ± 2.9 |
| Control | Muscle | 30 | 38.5 ± 4.0 |
| Treatment X | Plasma | 30 | 46.1 ± 2.8 |
| Treatment X | Liver | 30 | 43.5 ± 3.3 |
| Treatment X | Muscle | 30 | 39.1 ± 3.8 |
| Data are presented as mean ± standard deviation for n=6 animals per group and are for illustrative purposes only. |
Table 2: Illustrative Fractional Synthesis Rates (FSR) of Protein in Different Tissues
| Animal Group | Tissue | FSR (% per hour) | p-value (vs. Control) |
| Control | Liver | 2.5 ± 0.3 | - |
| Control | Muscle | 0.8 ± 0.1 | - |
| Control | Brain | 0.5 ± 0.08 | - |
| Treatment X | Liver | 3.5 ± 0.4 | <0.01 |
| Treatment X | Muscle | 0.75 ± 0.12 | >0.05 |
| Treatment X | Brain | 0.52 ± 0.09 | >0.05 |
| FSR is calculated based on the incorporation of DL-TYROSINE (3,3-D2) into protein relative to the precursor pool enrichment over the incorporation period. Data are for illustrative purposes only. |
References
Application Notes and Protocols for the Analysis of DL-Tyrosine (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of DL-Tyrosine, with a specific focus on the use of its deuterated form, DL-Tyrosine (3,3-D2), as an internal standard for accurate quantification in various biological matrices.
Introduction
Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins.[1] Beyond its role in protein synthesis, tyrosine is a precursor to several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, the thyroid hormones, and the pigment melanin.[1][2][3] The metabolic pathways of tyrosine are complex and essential for normal physiological function.[3] Consequently, the accurate quantification of tyrosine in biological samples is crucial for various research areas, including metabolism studies, clinical diagnostics, and drug development.
DL-Tyrosine (3,3-D2) is a stable isotope-labeled form of tyrosine, where two hydrogen atoms on the beta-carbon of the side chain are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.
Signaling and Metabolic Pathways of Tyrosine
Understanding the metabolic fate of tyrosine is essential for interpreting quantitative data. Tyrosine can be synthesized from phenylalanine and is involved in several key metabolic and signaling pathways.[1][2]
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of DL-Tyrosine (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of DL-Tyrosine (3,3-D2) using mass spectrometry. DL-Tyrosine (3,3-D2) is a stable isotope-labeled version of the amino acid tyrosine, a critical component in many biological processes and a key residue in protein signaling cascades. Understanding its fragmentation pattern is essential for its use as an internal standard in quantitative proteomics and metabolomics studies. This guide offers predicted fragmentation data, experimental protocols for sample analysis, and visual representations of the fragmentation pathway and experimental workflow.
Introduction
Tyrosine is an aromatic amino acid that plays a fundamental role in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters (dopamine, norepinephrine) and hormones (thyroxine). In cell biology, the phosphorylation of tyrosine residues by tyrosine kinases is a key mechanism in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis.
Stable isotope-labeled compounds, such as DL-Tyrosine (3,3-D2), are invaluable tools in mass spectrometry-based research. They serve as ideal internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices. The known mass shift of the deuterated standard allows for its clear distinction from the endogenous analyte, while its similar chemical and physical properties ensure comparable behavior during sample preparation and analysis.
This application note focuses on the characteristic fragmentation pattern of DL-Tyrosine (3,3-D2) under mass spectrometry, providing researchers with the necessary information to develop and validate analytical methods.
Predicted Mass Spectrometry Data
The fragmentation of DL-Tyrosine (3,3-D2) is predicted based on the well-established fragmentation of unlabeled tyrosine, taking into account the +2 Da mass shift due to the two deuterium atoms on the β-carbon. The molecular weight of DL-Tyrosine (3,3-D2) is approximately 183.20 g/mol .[1]
Predicted Fragmentation Pattern
The primary fragmentation of protonated tyrosine ([M+H]⁺) in tandem mass spectrometry (MS/MS) involves the neutral loss of formic acid (HCOOH, 46 Da) and the loss of the entire side chain. For DL-Tyrosine (3,3-D2), the key fragment ions are expected to be shifted by +2 Da if they retain the deuterated β-carbon.
Table 1: Predicted m/z Values for Major Fragment Ions of DL-Tyrosine (3,3-D2) in Positive Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Intensity |
| 184.09 | 138.08 | HCOOH + NH₃ | High |
| 184.09 | 109.06 | C₃H₄D₂NO₂ | High |
| 184.09 | 91.05 | C₂H₃D₂NO₂ | Medium |
Note: Relative intensities are estimated based on typical fragmentation patterns of tyrosine and may vary depending on experimental conditions.
Experimental Protocols
This section outlines a general protocol for the analysis of DL-Tyrosine (3,3-D2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of DL-Tyrosine (3,3-D2) at a concentration of 1 mg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Perform serial dilutions to create working standard solutions at desired concentrations.
-
-
Biological Sample Preparation (e.g., Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the DL-Tyrosine (3,3-D2) internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 184.1
-
Product Ions for Monitoring: m/z 138.1, m/z 109.1
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Visualizations
Predicted Fragmentation Pathway of DL-Tyrosine (3,3-D2)
Caption: Predicted fragmentation of DL-Tyrosine (3,3-D2).
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for DL-Tyrosine (3,3-D2) analysis.
Role of Tyrosine in Cellular Signaling
Caption: Overview of tyrosine in signaling pathways.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of DL-Tyrosine (3,3-D2). The predicted fragmentation pattern and detailed experimental protocol offer a starting point for method development and validation. The use of stable isotope-labeled standards like DL-Tyrosine (3,3-D2) is crucial for achieving high accuracy and precision in quantitative studies, ultimately advancing research in proteomics, metabolomics, and drug development.
References
Application Note: A Validated Chiral HPLC Method for the Separation of DL-Tyrosine (3,3-D2)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of DL-Tyrosine (3,3-D2). This method is crucial for quality control, metabolic studies, and pharmacokinetic analysis where differentiation between the D- and L-isomers of this deuterated amino acid is required.
Introduction
Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for key neurotransmitters and hormones[1]. The D- and L-enantiomers of amino acids can have significantly different biological activities and metabolic fates. Therefore, the ability to separate and quantify these enantiomers is critical in many areas of research and pharmaceutical development[2][3]. DL-Tyrosine (3,3-D2) is a stable isotope-labeled version of tyrosine, often used as an internal standard in mass spectrometry-based assays or to trace the metabolic pathways of tyrosine in vivo.
This application note describes a robust and validated chiral HPLC method for the separation of D- and L-Tyrosine (3,3-D2). The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which is effective for resolving the enantiomers of underivatized amino acids[2]. The protocol includes detailed steps for sample preparation, instrument setup, and comprehensive method validation according to standard guidelines.
Experimental
Instrumentation and Materials
The following table summarizes the necessary equipment and chemical reagents for the successful implementation of this protocol.
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column thermostat, UV or MS detector |
| Analytical Balance | 4-decimal place | |
| pH Meter | Calibrated | |
| Chromatography | Chiral Column | CROWNPAK® CR-I(+) |
| Column Dimensions | 3.0 x 150 mm, 5 µm | |
| Chemicals | DL-Tyrosine (3,3-D2) | Reference Standard, >98% purity[4] |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | HPLC Grade / Deionized | |
| Trifluoroacetic Acid (TFA) | HPLC Grade |
Chromatographic Conditions
The separation is achieved using a chiral stationary phase column under isocratic conditions. The parameters have been optimized for baseline resolution and symmetric peak shapes.
| Parameter | Condition |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (96 / 4 / 0.5, v/v/v)[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of DL-Tyrosine (3,3-D2) reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The sample preparation protocol may vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic protein precipitation protocol for biological samples is provided below.
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the HPLC system.
Method Validation Protocol
A full validation should be performed to ensure the method is suitable for its intended purpose.
-
Specificity: Inject the mobile phase (blank), a solution of unlabeled DL-Tyrosine, and the DL-Tyrosine (3,3-D2) standard. The enantiomer peaks should be well-resolved from any other components.
-
Linearity: Inject the prepared working standard solutions (at least five concentration levels) in triplicate. Plot the peak area against the concentration for each enantiomer and perform a linear regression analysis.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a low, medium, and high concentration standard within the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on two different days with different analysts or instruments if possible. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Accuracy (Recovery): Spike a known amount of DL-Tyrosine (3,3-D2) standard into a blank sample matrix at three different concentration levels (low, medium, high). Prepare and analyze these samples in triplicate. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as mobile phase composition (±2% acetonitrile), column temperature (±2°C), and flow rate (±0.02 mL/min).
Data Presentation
All quantitative data from the method development and validation should be summarized in tables for clarity and easy interpretation.
Table 1: System Suitability Test (SST) Results
| Parameter | L-Tyrosine (3,3-D2) | D-Tyrosine (3,3-D2) | Acceptance Criteria |
| Retention Time (min) | ~2.0 | ~4.8 | RSD ≤ 2% |
| Tailing Factor (T) | < 1.5 | < 1.5 | T ≤ 2.0 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 10.0[5]} | Rs ≥ 2.0 |
Table 2: Linearity Data
| Enantiomer | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| L-Tyrosine (3,3-D2) | 1 - 100 | ≥ 0.999 |
| D-Tyrosine (3,3-D2) | 1 - 100 | ≥ 0.999 |
Table 3: Precision and Accuracy Summary
| Analyte | Conc. (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| L-Tyrosine (3,3-D2) | Low | < 5% | 95 - 105% |
| Medium | < 5% | 95 - 105% | |
| High | < 5% | 95 - 105% | |
| D-Tyrosine (3,3-D2) | Low | < 5% | 95 - 105% |
| Medium | < 5% | 95 - 105% | |
| High | < 5% | 95 - 105% |
Visualizations
Diagrams created using Graphviz to illustrate key processes.
Caption: HPLC experimental workflow for DL-Tyrosine (3,3-D2) analysis.
Caption: Logical relationship of HPLC method validation components.
Conclusion
The chiral HPLC method detailed in this application note provides excellent separation and resolution for the enantiomers of DL-Tyrosine (3,3-D2). The use of a CROWNPAK CR-I(+) column with a simple isocratic mobile phase allows for a rapid and reliable analysis. The validation protocol ensures that the method is specific, linear, precise, accurate, and robust, making it suitable for routine use in research and quality control environments.
References
Application Notes and Protocols for DL-TYROSINE (3,3-D2) in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tyrosine (3,3-D2) is a stable isotope-labeled form of the amino acid tyrosine, where two hydrogen atoms on the β-carbon of the side chain are replaced with deuterium. This non-radioactive tracer is a powerful tool for metabolic flux analysis, enabling researchers to quantitatively track the fate of tyrosine through various metabolic pathways. By introducing DL-Tyrosine (3,3-D2) into a biological system, such as cell culture, and analyzing the incorporation of the deuterium label into downstream metabolites using mass spectrometry, it is possible to elucidate the rates of metabolic reactions and understand how these pathways are altered in different physiological and pathological states.
Tyrosine is a critical precursor for the biosynthesis of several key molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin).[1][2][3][4][5] It also plays a fundamental role in protein synthesis. Therefore, tracing the metabolism of tyrosine can provide valuable insights into cellular bioenergetics, signaling pathways, and the metabolic reprogramming associated with diseases such as cancer and neurodegenerative disorders.[1][6][7] These application notes provide detailed protocols for the use of DL-Tyrosine (3,3-D2) in metabolic flux analysis, from cell culture and labeling to sample preparation and mass spectrometry analysis.
Principle of the Method
The core principle of metabolic flux analysis using stable isotope tracers like DL-Tyrosine (3,3-D2) is the introduction of a labeled substrate into a biological system and the subsequent measurement of the isotopic enrichment in downstream metabolites. When cells are cultured in a medium containing DL-Tyrosine (3,3-D2), they take up and metabolize this labeled amino acid. The deuterium atoms act as a tag, allowing for the differentiation of molecules synthesized from the exogenous labeled tyrosine from the pre-existing unlabeled pool.
Mass spectrometry is the primary analytical technique used to detect and quantify the incorporation of the deuterium label.[8] By measuring the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) of tyrosine and its metabolites, it is possible to determine the fractional contribution of the labeled precursor to each product pool. This information, combined with metabolic modeling, allows for the calculation of metabolic fluxes—the rates of in vivo metabolic reactions.
Applications
-
Neurotransmitter Dynamics: Elucidating the synthesis and turnover rates of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) in neuronal cell models.[2][3][9]
-
Cancer Metabolism: Investigating the reprogramming of tyrosine metabolism in cancer cells to support proliferation and survival.[6][7]
-
Protein Synthesis and Degradation: Quantifying the rates of protein synthesis and breakdown by monitoring the incorporation and release of labeled tyrosine from protein pools.
-
Thyroid Hormone Biosynthesis: Studying the pathway of thyroid hormone production in relevant cell lines.[1]
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on tyrosine metabolism.
Experimental Protocols
Cell Culture and Labeling
This protocol provides a general guideline for labeling adherent mammalian cells with DL-Tyrosine (3,3-D2). Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
DL-Tyrosine (3,3-D2)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling. A typical seeding density is 200,000 cells per well.[10] Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing a tyrosine-free base medium with a known concentration of DL-Tyrosine (3,3-D2) and other essential amino acids. The final concentration of DL-Tyrosine (3,3-D2) may need to be optimized, but a starting point is the physiological concentration of tyrosine in the standard medium. The medium should also be supplemented with dialyzed FBS to minimize the presence of unlabeled tyrosine.
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells twice with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific duration to allow for the incorporation of the label. The labeling time will depend on the metabolic pathway of interest. For rapidly turning over pathways like glycolysis, minutes may be sufficient, while for pathways with slower kinetics, such as nucleotide or lipid metabolism, labeling for several hours to days may be necessary.[10] A time-course experiment is recommended to determine the optimal labeling duration to reach isotopic steady state.
-
Metabolite Extraction
This protocol describes the extraction of polar metabolites from adherent cells for mass spectrometry analysis.
Materials:
-
Cold 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching and Extraction:
-
Place the 6-well plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 600 µL of ice-cold 80% methanol to each well.[11]
-
Use a cell scraper to detach the cells and ensure they are suspended in the methanol.[11]
-
Transfer the cell extract from each well into individual pre-chilled microcentrifuge tubes.[11]
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 10 seconds.
-
Incubate the tubes at -80°C for 20 minutes to facilitate protein precipitation.[10]
-
-
Centrifugation:
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.[10]
-
-
Sample Collection:
Mass Spectrometry Analysis
The analysis of DL-Tyrosine (3,3-D2) and its labeled metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly suitable for this application due to its high sensitivity and selectivity.
Instrumentation and Parameters (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column for the separation of polar metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions:
The specific MRM transitions (precursor ion → product ion) need to be optimized for each metabolite on the specific instrument being used. The precursor ion will be the m/z of the protonated molecule [M+H]+, and the product ions are characteristic fragments generated by collision-induced dissociation. For DL-Tyrosine (3,3-D2), the precursor ion will have an m/z that is 2 units higher than unlabeled tyrosine. The expected mass shift of +2 Da will also be observed in its downstream metabolites that retain the deuterated portion of the molecule.
Table 1: Example MRM Transitions for Tyrosine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Tyrosine (Unlabeled) | 182.1 | 136.1 | [M+H]+ → [M+H - HCOOH]+ |
| DL-Tyrosine (3,3-D2) | 184.1 | 138.1 | [M+2+H]+ → [M+2+H - HCOOH]+ |
| L-DOPA (Unlabeled) | 198.1 | 152.1 | [M+H]+ → [M+H - HCOOH]+ |
| D2-L-DOPA | 200.1 | 154.1 | [M+2+H]+ → [M+2+H - HCOOH]+ |
| Dopamine (Unlabeled) | 154.1 | 137.1 | [M+H]+ → [M+H - NH3]+ |
| D2-Dopamine | 156.1 | 139.1 | [M+2+H]+ → [M+2+H - NH3]+ |
Note: These are theoretical values and must be empirically optimized on the mass spectrometer.
Data Analysis and Flux Calculation
-
Peak Integration: Integrate the peak areas for each isotopologue of tyrosine and its metabolites from the LC-MS/MS data.
-
Isotopic Enrichment Calculation: Calculate the fractional isotopic enrichment for each metabolite. This is the fraction of the metabolite pool that is labeled with deuterium.
-
Metabolic Flux Analysis: The isotopic enrichment data can be used in metabolic models to calculate the relative or absolute fluxes through the pathways of interest. This often involves the use of specialized software packages for metabolic flux analysis.
Data Presentation
The quantitative data obtained from flux analysis experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 2: Example of Isotopic Enrichment Data
| Metabolite | Fractional Enrichment (Condition A) | Fractional Enrichment (Condition B) |
| Tyrosine | 0.95 ± 0.02 | 0.96 ± 0.01 |
| L-DOPA | 0.45 ± 0.05 | 0.65 ± 0.04 |
| Dopamine | 0.30 ± 0.03 | 0.50 ± 0.03 |
Table 3: Example of Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (Condition A) (nmol/10^6 cells/hr) | Flux Rate (Condition B) (nmol/10^6 cells/hr) |
| Tyrosine → L-DOPA | 10.2 ± 1.1 | 15.8 ± 1.5 |
| L-DOPA → Dopamine | 5.7 ± 0.6 | 9.2 ± 0.9 |
Visualizations
Caption: Major metabolic pathways of tyrosine.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Logical relationship of the flux analysis process.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine synthesis is mediated by tyrosinase in the absence of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells [frontiersin.org]
- 7. Application Note 32 â Analysis of Tyrosine Kinase Signaling in Human Cancer by Stable Isotope Labeling with Heavy Amino Acids in Mouse Xenografts Utilizing Mouse Express® Lysine 13C6 Mouse Feed [isotope.com]
- 8. DL-TYROSINE (3,3-D2, 98%), Creative Peptides L-Iso-0630 - Creative Peptides [creative-peptides.com]
- 9. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 11. ukisotope.com [ukisotope.com]
Troubleshooting & Optimization
Technical Support Center: DL-TYROSINE (3,3-D2) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Tyrosine (3,3-D2) in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion (M+H)+ for DL-Tyrosine (3,3-D2)?
The theoretical monoisotopic mass of DL-Tyrosine is approximately 181.07 g/mol . With the addition of two deuterium atoms at the 3,3-position, the molecular weight increases. The expected protonated molecular ion [M+H]⁺ for DL-Tyrosine (3,3-D2) is approximately 184.089 g/mol .
Q2: What are the major sources of interference in DL-Tyrosine (3,3-D2) analysis?
The most common interferences in the mass spectrometry analysis of DL-Tyrosine (3,3-D2) can be categorized as:
-
Deuterium Back-Exchange: The exchange of deuterium atoms on the analyte with protons from the solvent (e.g., water in the mobile phase) during sample preparation and analysis. This can lead to a decrease in the signal of the desired m/z and an increase in the signal of partially or fully protonated tyrosine.
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio as DL-Tyrosine (3,3-D2). These can be endogenous metabolites, contaminants, or other small molecules present in the sample matrix.
-
Polyatomic Interferences: Ions formed in the plasma or electrospray source from the combination of two or more atoms from the sample matrix, solvent, or argon gas, which have the same nominal mass as the analyte.
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of DL-Tyrosine (3,3-D2), leading to inaccurate quantification.
Q3: How can I minimize deuterium back-exchange?
Minimizing deuterium back-exchange is critical for accurate quantification. Here are some key strategies:
-
Use Deuterated Solvents: Whenever possible, use deuterated solvents for sample preparation and reconstitution.
-
Control pH: Maintain a low pH (e.g., using formic acid) in the mobile phase and sample solutions, as back-exchange is pH-dependent.
-
Low Temperature: Keep samples and the HPLC autosampler cool (e.g., 4°C) to slow down the exchange rate.
-
Fast Analysis: Minimize the time between sample preparation and analysis. Use a rapid LC gradient where feasible.
Troubleshooting Guides
Problem 1: Low or no signal for DL-Tyrosine (3,3-D2) at m/z 184.08
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature, gas flows). Ensure the mobile phase composition is suitable for ESI positive mode. |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures and protected from light. |
| Incorrect MS Method | Verify that the mass spectrometer is set to monitor the correct precursor ion (m/z 184.08) and that the collision energy is optimized for fragmentation if performing MS/MS. |
| Matrix Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using solid-phase extraction (SPE) or protein precipitation. |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. Run system suitability tests to ensure instrument performance. |
Problem 2: High background noise or interfering peaks around m/z 184.08
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent or System Contamination | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. Identify the source of contamination by systematically replacing components (e.g., mobile phase, vials). |
| Isobaric Interference | Improve chromatographic separation to resolve the interfering peak from DL-Tyrosine (3,3-D2). Use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and interferent based on their exact masses. |
| Polyatomic Interference | Optimize MS source conditions to minimize the formation of adducts and clusters. If using ICP-MS, consider using a collision/reaction cell. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. |
Problem 3: Inaccurate quantification and poor reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Deuterium Back-Exchange | Implement strategies to minimize back-exchange as described in the FAQs. Use a deuterated internal standard to compensate for exchange during sample processing and analysis. |
| Non-linear Calibration Curve | Prepare fresh calibration standards and ensure they are within the linear range of the instrument. Evaluate different curve fitting models. |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Use an internal standard added early in the process to correct for variations in extraction efficiency and matrix effects. |
| Instrument Drift | Calibrate the mass spectrometer regularly. Monitor system suitability throughout the analytical run. |
Quantitative Data Summary
Table 1: Mass-to-Charge Ratios for DL-Tyrosine and its Deuterated Analog
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| DL-Tyrosine | C₉H₁₁NO₃ | 181.0739 | 182.0812 |
| DL-Tyrosine (3,3-D2) | C₉H₉D₂NO₃ | 183.0864 | 184.0937 |
Table 2: Potential Isobaric and Polyatomic Interferences
| m/z (approx.) | Potential Interference | Source | Notes |
| 184.08 | Phosphatidylcholines (PC) / Sphingomyelins (SM) fragment | Biological Matrix | These lipids can produce a characteristic fragment ion at m/z 184.0733 in positive ESI mode.[1] |
| 184.11 | Endogenous Metabolites | Biological Matrix | Various small molecules in biological fluids can have a similar mass. Chromatographic separation is key. |
| 184.xx | Solvent Adducts/Clusters | Solvents, Additives | Adducts of common solvents and additives (e.g., (DMSO)₂ + Na⁺) can appear in this mass range. |
| 184.xx | Phthalate Contaminants | Plastics | Di-n-butyl phthalate (DBP) fragment or adduct. |
Experimental Protocols
Protocol 1: Quantitative Analysis of DL-Tyrosine (3,3-D2) in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₉-¹⁵N-Tyrosine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DL-Tyrosine (3,3-D2): Precursor m/z 184.1 → Product m/z 138.1 (Loss of COOH and NH₂)
-
Internal Standard (¹³C₉-¹⁵N-Tyrosine): Precursor m/z 191.1 → Product m/z 145.1
-
Visualizations
Caption: Experimental workflow for DL-Tyrosine (3,3-D2) analysis in plasma.
Caption: Troubleshooting logic for common mass spec issues.
References
Optimizing LC-MS/MS for Deuterated Tyrosine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the accurate detection of deuterated tyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common MRM transitions for tyrosine and its deuterated analogs?
A1: Multiple Reaction Monitoring (MRM) transitions are crucial for the selective and sensitive detection of your target analyte. Below are commonly used transitions for unlabeled tyrosine and its deuterated forms. Please note that optimal collision energies and declustering potentials should be determined empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tyrosine (Tyr-d0) | 182.1 | 136.1 | Positive |
| Tyrosine-d2 | 184.1 | 138.1 | Positive |
| Tyrosine-d4 | 186.1 | 140.1 | Positive |
| [¹³C₆]Tyrosine | 188.1 | 142.1 | Positive |
Q2: Why is my deuterated internal standard eluting slightly earlier than the unlabeled analyte?
A2: This phenomenon is known as the "isotope effect" and is a known characteristic of deuterium-labeled internal standards in reversed-phase chromatography.[1] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, causing it to elute slightly earlier than its unlabeled counterpart.[1] While often minor, this can be significant if it leads to differential matrix effects.[2]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your quantification.[3][4] Using a stable isotope-labeled internal standard, like deuterated tyrosine, is the most effective way to compensate for matrix effects, as it is assumed to be affected in the same way as the analyte.[4]
Q4: I am observing a signal for my deuterated internal standard in my blank samples. What could be the cause?
A4: This issue, often referred to as "isotopic crosstalk," can arise from several sources. The most common cause is the natural abundance of isotopes in the unlabeled analyte that can contribute to the signal of the deuterated internal standard, especially for compounds with higher molecular weights or those containing elements with multiple common isotopes.[5] It can also be due to impurities in the internal standard itself. To mitigate this, you can use a higher mass-labeled internal standard (e.g., ¹³C labeled) or adjust your data processing to correct for the contribution.[5]
Q5: What are the best practices for preparing plasma samples for deuterated tyrosine analysis?
A5: The most common sample preparation techniques for analyzing amino acids in plasma are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins.[6] The supernatant containing the analytes is then collected for analysis.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[7] This can lead to reduced matrix effects and improved sensitivity.
The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Action |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry. |
Issue 2: Inconsistent or Low Signal Intensity for Deuterated Tyrosine
| Possible Cause | Recommended Action |
| Ion Suppression | Improve sample cleanup using SPE to remove interfering matrix components.[4] Modify the chromatographic method to separate the analyte from the suppression zone. |
| Suboptimal MS/MS Parameters | Optimize collision energy and declustering potential for your specific instrument and deuterated standard.[8] |
| Degradation of Internal Standard | Prepare fresh internal standard solutions. Verify the stability of the deuterated standard in your sample matrix and storage conditions.[9] |
| Poor Ionization | Adjust the mobile phase pH or add modifiers like formic acid or ammonium formate to enhance ionization. |
Issue 3: High Variability in Analyte/Internal Standard Ratio
| Possible Cause | Recommended Action |
| Differential Matrix Effects | This can occur if the analyte and internal standard do not co-elute perfectly.[2] Adjust the chromatography to ensure co-elution. Consider using a ¹³C-labeled internal standard which has a smaller chromatographic shift.[10] |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. |
| Sample Preparation Inconsistency | Standardize the sample preparation procedure to ensure consistent recovery for both the analyte and the internal standard. |
Experimental Protocols
Protocol: Protein Precipitation for Deuterated Tyrosine in Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a specific volume of your deuterated tyrosine internal standard working solution. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General workflow for LC-MS/MS analysis of deuterated tyrosine.
Caption: Troubleshooting logic for issues with deuterated internal standards.
References
- 1. Quantitative determination of plasma phenylalanine and tyrosine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a rapid, comprehensive and clinically relevant amino acid profile by underivatised liquid chromatography … [ouci.dntb.gov.ua]
- 3. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Poor Incorporation of DL-Tyrosine (3,3-D2)
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the incorporation of DL-Tyrosine (3,3-D2) in cell culture for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low or no incorporation of DL-Tyrosine (3,3-D2) into our proteins. What are the potential causes?
Poor incorporation of DL-Tyrosine (3,3-D2) can stem from several factors, ranging from the health of your cells to the specifics of your experimental setup. The primary areas to investigate are:
-
Cell Viability and Stress: The D-isomer in the DL-Tyrosine mixture can be cytotoxic to some cell lines.[1][2]
-
Suboptimal Cell Culture Conditions: Standard cell culture components and protocols may interfere with the uptake and incorporation of the labeled amino acid.
-
Inefficient Cellular Uptake: Issues with the amino acid transporters responsible for tyrosine import can limit its availability for protein synthesis.[3][4]
-
Metabolic Issues: The cells might be synthesizing their own L-tyrosine or the labeled tyrosine could be undergoing unexpected metabolic conversions.[5]
-
Inaccurate Verification of Incorporation: The analytical method used to detect the deuterated tyrosine may not be sensitive or specific enough.[6][7][8]
Below, we provide a logical troubleshooting workflow to identify and resolve the issue.
Q2: Could the D-isomer in the DL-Tyrosine (3,3-D2) mixture be causing cytotoxicity and affecting protein synthesis?
Yes, this is a significant possibility. While L-amino acids are the building blocks of proteins, D-amino acids can be cytotoxic to mammalian cells, potentially by inducing apoptosis.[1][2][9] Reduced cell viability will naturally lead to decreased protein synthesis and, consequently, poor incorporation of the labeled tyrosine.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTS or Trypan Blue exclusion) on cells cultured with and without DL-Tyrosine (3,3-D2) to determine if the labeled amino acid is impacting cell health.
-
Switch to L-Tyrosine (3,3-D2): If cytotoxicity is observed or suspected, the most effective solution is to switch to the pure L-isomer of deuterated tyrosine.
-
Titrate the DL-Tyrosine Concentration: If using the DL-mixture is unavoidable, perform a dose-response experiment to find the highest concentration that does not significantly impact cell viability.
Q3: How can we optimize our cell culture conditions for efficient labeling?
Standard cell culture media and supplements can sometimes interfere with the efficient incorporation of labeled amino acids.
Optimization Strategies:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled tyrosine, which will compete with the labeled tyrosine for incorporation. Using dialyzed FBS, which has small molecules like amino acids removed, is crucial for efficient labeling.[10]
-
Ensure Complete Labeling: For quantitative proteomics experiments (like SILAC), it is essential to achieve near-complete incorporation of the labeled amino acid. This typically requires cells to undergo at least five doublings in the labeling medium.[10][11] For non-dividing primary cells, this can be a challenge, and incomplete labeling must be accounted for in data analysis.[12]
-
Check Media Formulation: Ensure the base medium is devoid of unlabeled tyrosine. Custom media formulations are often required for stable isotope labeling experiments.
-
Solubility of L-Tyrosine: L-tyrosine has low solubility in neutral pH media.[13] While DL-tyrosine may have different solubility characteristics, ensuring it is fully dissolved is critical. Consider preparing a concentrated stock solution at an acidic or basic pH and then neutralizing it upon dilution into the culture medium.[13] Alternatively, using a more soluble dipeptide form like glycyl-L-tyrosine can be an option, though this would require a different labeled compound.[14]
Q4: How can we investigate and potentially improve the cellular uptake of tyrosine?
Tyrosine is primarily transported into cells by the Large Neutral Amino Acid Transporter (LAT1), part of the System L transport system.[3][4]
Investigative Steps:
-
Competitive Inhibition Assay: To confirm if tyrosine transport is the limiting factor, you can perform a competitive uptake assay using other large neutral amino acids (e.g., phenylalanine, leucine) to see if they inhibit the uptake of radiolabeled or fluorescently tagged tyrosine.
-
Expression Analysis of Transporters: In more advanced troubleshooting, you could analyze the expression levels of LAT1 (SLC7A5) and its ancillary protein 4F2hc (SLC3A2) via qPCR or Western blotting to ensure the cell line expresses these transporters adequately.
Enhancement Strategies:
-
Optimize Amino Acid Concentrations in Media: High concentrations of other large neutral amino acids in the medium can compete with tyrosine for transport. While maintaining essential amino acid levels, ensure they are not in vast excess.
-
Cell Line Selection: Different cell lines may have varying levels of amino acid transporter expression. If feasible, testing your experiment in a different cell line could be informative.
Q5: What analytical methods can we use to reliably verify the incorporation of DL-Tyrosine (3,3-D2)?
Mass spectrometry (MS) is the gold standard for confirming the incorporation of stable isotopes into proteins.[6][7][8]
Recommended Analytical Workflow:
-
Protein Extraction and Digestion: Isolate total protein from both labeled and unlabeled control cells. Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Look for the characteristic mass shift in tyrosine-containing peptides. The mass of a peptide containing one Tyrosine (3,3-D2) will be 2 Da higher than its unlabeled counterpart. By comparing the peak intensities of the labeled and unlabeled peptide pairs, you can calculate the incorporation efficiency.
Quantitative Data Summary
| Parameter | Description | Expected Value/Observation |
| Mass Shift | The difference in mass between a peptide containing Tyrosine (3,3-D2) and its unlabeled version. | +2.012 Da per deuterated tyrosine residue. |
| Incorporation Efficiency (%) | The percentage of labeled peptide relative to the total amount of that peptide (labeled + unlabeled). | >95% is generally considered good for quantitative studies. |
Experimental Protocols
Protocol 1: Basic Cell Viability Assessment using Trypan Blue
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will allow for growth over 48-72 hours.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with:
-
Control medium.
-
Medium containing your working concentration of DL-Tyrosine (3,3-D2).
-
A positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin and incubate until the cells detach.
-
Neutralize the trypsin with medium containing serum and transfer the cell suspension to a microfuge tube.
-
-
Staining and Counting:
-
Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Sample Preparation for Mass Spectrometry Verification
-
Cell Lysis: After labeling, wash the cell pellet with cold PBS and lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
LC-MS/MS Analysis: Elute the peptides and analyze them using a high-resolution mass spectrometer.
Visualizations
Caption: A troubleshooting workflow for poor DL-Tyrosine (3,3-D2) incorporation.
Caption: Cellular uptake and incorporation pathway of deuterated tyrosine.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. An in vitro based investigation into the cytotoxic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine transport in a human melanoma cell line as a basis for selective transport of cytotoxic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of tyrosine transport in fibroblast cells from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and fate of tyrosine. Intracellular partitioning of newly synthesized tyrosine in mammalian liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein analysis by hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of neurotrophin 3 signaling in primary cultured neurons using multiplex stable isotope labeling with amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 14. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in DL-TYROSINE (3,3-D2) samples
This technical support center provides guidance on preventing deuterium-hydrogen (D-H) exchange in DL-Tyrosine (3,3-D2) samples. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in maintaining the isotopic purity of their samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for DL-Tyrosine (3,3-D2)?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For DL-Tyrosine (3,3-D2), this is a significant concern because the two deuterium atoms are located on the carbon atom adjacent to the aromatic ring (C3 position). Loss of these deuterium atoms compromises the isotopic purity of the compound, which can lead to inaccurate results in sensitive applications such as metabolic tracing, quantitative mass spectrometry, and neutron scattering studies.
Q2: What are the primary factors that promote D-H exchange in DL-Tyrosine (3,3-D2)?
A2: The primary factors that can induce D-H exchange include:
-
Presence of protic solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, are the most common sources of hydrogen that can replace the deuterium atoms.
-
pH: The rate of D-H exchange is often pH-dependent.[2] Both acidic and basic conditions can catalyze the exchange process. For hydrogens on a carbon atom, this often proceeds through enolization, which is catalyzed by acid or base.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including D-H exchange.
-
Catalysts: The presence of certain metal catalysts (e.g., platinum, palladium) can facilitate D-H exchange.[3]
-
Light Exposure: For aromatic amino acids like tyrosine, photoactivated H/D exchange can occur, particularly in the presence of UV light.[4]
Q3: What are the optimal storage conditions to minimize deuterium loss in DL-Tyrosine (3,3-D2)?
A3: To minimize deuterium loss during storage, DL-Tyrosine (3,3-D2) should be stored under the following conditions:
-
Solid Form: Store the compound as a dry, solid powder whenever possible.
-
Inert Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture.[5][6]
-
Low Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to reduce the rate of any potential exchange reactions.
-
Protection from Light: Store in a light-protected container (e.g., amber vial) to prevent photo-induced exchange.
Q4: How can I prepare solutions of DL-Tyrosine (3,3-D2) while minimizing D-H exchange?
A4: When preparing solutions, it is crucial to use deuterated solvents to the extent possible and to work under anhydrous conditions.
-
Use Deuterated Solvents: Dissolve the compound in a deuterated solvent that is compatible with your experimental needs (e.g., D₂O, DMSO-d₆, CD₃OD).
-
Handle in a Dry Environment: Prepare solutions in a dry environment, such as a glove box or under a stream of dry inert gas, to prevent contamination with atmospheric moisture.[7]
-
Use Dry Glassware: Ensure all glassware is thoroughly dried, for instance by oven-drying at ~150 °C for 24 hours and cooling under an inert atmosphere, before use to remove any residual water.[7] Rinsing glassware with the deuterated solvent before preparing the sample can also help.[7]
Q5: What analytical techniques can be used to monitor the isotopic purity of my DL-Tyrosine (3,3-D2) sample?
A5: The isotopic purity of your sample can be assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a proton signal at the 3-position of the tyrosine side chain, which would indicate D-H exchange. ¹³C NMR can also be used, as the signal for a carbon bonded to deuterium is different from one bonded to hydrogen.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique to determine the molecular weight of the compound.[1][8] An increase in the abundance of the M-1 and M-2 ions relative to the deuterated parent ion would indicate the loss of one or two deuterium atoms, respectively. Gas chromatography-mass spectrometry (GC-MS) is a specific method that has been developed for the analysis of deuterated tyrosine in biological samples.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the C-D bond stretching vibrations, which differ from C-H vibrations.[10][11]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to D-H exchange in DL-Tyrosine (3,3-D2).
Table 1: Troubleshooting Deuterium-Hydrogen Exchange
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium detected by MS or NMR after reconstitution from solid. | Contamination with protic solvents during dissolution. | - Use high-purity deuterated solvents for reconstitution. - Ensure all glassware and equipment are scrupulously dried before use.[7] - Handle the compound and solvents under an inert atmosphere (e.g., in a glovebox).[5][6] |
| Gradual loss of deuterium in solution over time. | Exchange with residual protons in the deuterated solvent or from atmospheric moisture. | - Use deuterated solvents with the highest possible isotopic enrichment. - Store solutions in tightly sealed containers, preferably under an inert atmosphere. - For long-term storage, aliquot the solution to minimize repeated opening of the container. |
| Rapid deuterium loss upon addition to a reaction mixture. | Incompatible pH of the reaction buffer or presence of catalysts. | - Adjust the pH of the reaction buffer to be as close to neutral as possible. The minimum exchange rate for amide protons in proteins is around pH 2.6, but the optimal pH for C-H exchange can vary.[1] - If possible, use a deuterated buffer system. - Avoid the use of metal catalysts known to promote H-D exchange if they are not essential for your reaction. |
| Deuterium loss observed after exposure to light. | Photo-induced D-H exchange. | - Protect samples from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[4] |
| Variability in deuterium content between different aliquots of the same sample. | Inconsistent sample handling procedures. | - Standardize all sample handling protocols, particularly with respect to the exclusion of moisture and air. - Ensure all users are trained on proper techniques for handling isotopically labeled compounds. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Stability by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a small amount of DL-Tyrosine (3,3-D2) and dissolve it in a known volume of a high-purity deuterated solvent (e.g., DMSO-d₆) in a dry NMR tube under an inert atmosphere.
-
Acquire an initial ¹H NMR spectrum.
-
-
Incubation:
-
Incubate the NMR tube under the conditions you wish to test (e.g., specific temperature, pH, light exposure).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the proton signal corresponding to the C3-protons of tyrosine (if any) and compare it to a suitable internal standard or the signal of the remaining, non-exchangeable protons on the tyrosine molecule. An increase in the integral of the C3-proton signal over time indicates D-H exchange.
-
Protocol 2: Quantification of Deuterium Content by Mass Spectrometry
-
Sample Preparation:
-
Prepare a solution of DL-Tyrosine (3,3-D2) at a known concentration in a suitable solvent.
-
-
Instrumentation Setup:
-
Use a high-resolution mass spectrometer (e.g., LC-MS, GC-MS) capable of resolving the isotopic peaks.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the sample.
-
-
Data Analysis:
-
Determine the relative intensities of the molecular ion peaks corresponding to the fully deuterated (M), singly exchanged (M-1), and doubly exchanged (M-2) species.
-
Calculate the percentage of deuterium remaining using the following formula: %D = [I(M) / (I(M) + I(M-1) + I(M-2))] * 100 where I(M), I(M-1), and I(M-2) are the intensities of the respective molecular ion peaks.
-
Visualizations
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Photoactivated h/d exchange in tyrosine: involvement of a radical anion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Application of hydrogen/deuterium exchange mass spectrometry to study protein tyrosine phosphatase dynamics, ligand binding, and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Hydrogen-deuterium exchange - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
Technical Support Center: Addressing Matrix Effects in Biological Samples with DL-TYROSINE (3,3-D2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Tyrosine (3,3-D2) as an internal standard to mitigate matrix effects in the quantitative analysis of tyrosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of tyrosine in biological samples?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of tyrosine.[1][2] Biological matrices are complex and contain various endogenous substances like salts, lipids, and proteins that can interfere with the ionization of tyrosine in the mass spectrometer's ion source, leading to unreliable results.
Q2: How does using DL-Tyrosine (3,3-D2) as an internal standard help in addressing matrix effects?
A2: DL-Tyrosine (3,3-D2) is a stable isotope-labeled (SIL) internal standard for tyrosine. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. Since DL-Tyrosine (3,3-D2) has nearly identical physicochemical properties to endogenous tyrosine, it serves as an excellent surrogate to track and correct for variations during sample preparation and analysis.[3]
Q3: Can the deuterium labeling in DL-Tyrosine (3,3-D2) cause any analytical issues?
A3: Yes, while rare, deuterium labeling can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard, known as the "isotope effect".[3][5] If this separation occurs in a region of variable ion suppression, the analyte and the internal standard may experience different matrix effects, leading to incomplete correction.[3] It is crucial to verify the co-elution of tyrosine and DL-Tyrosine (3,3-D2) during method development. Additionally, the purity of the deuterated standard is critical, as any unlabeled tyrosine impurity can lead to an overestimation of the analyte concentration.
Q4: What are the key considerations when developing an LC-MS/MS method using DL-Tyrosine (3,3-D2)?
A4: Key considerations include:
-
Chromatographic Co-elution: Ensure that the chromatographic method achieves co-elution of tyrosine and DL-Tyrosine (3,3-D2) to ensure they are subjected to the same matrix effects.[5]
-
Mass Spectrometric Resolution: The mass spectrometer must have sufficient resolution to distinguish between the isotopic peaks of tyrosine and DL-Tyrosine (3,3-D2) and to avoid any potential isotopic crosstalk.
-
Internal Standard Concentration: The concentration of DL-Tyrosine (3,3-D2) should be optimized to be in the linear range of the assay and to provide a stable and reproducible signal without interfering with the analyte signal.
-
Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) should be evaluated for its efficiency in removing matrix interferences while ensuring good recovery of both tyrosine and the internal standard.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of biological samples using DL-Tyrosine (3,3-D2) as an internal standard.
Issue 1: Poor reproducibility of results.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Re-evaluate the efficiency of the sample preparation method. Consider comparing protein precipitation with a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.[6]
-
Check for Co-elution: Verify the co-elution of tyrosine and DL-Tyrosine (3,3-D2) under the current chromatographic conditions. A slight shift in retention time can lead to differential matrix effects.[3]
-
Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the matrix effects of the unknown samples.
-
Issue 2: Inaccurate quantification (bias).
-
Possible Cause: Isotopic interference or impurities in the internal standard.
-
Troubleshooting Steps:
-
Check for Isotopic Overlap: Analyze a high concentration standard of tyrosine to check for any contribution to the DL-Tyrosine (3,3-D2) mass channel. Natural isotopes of tyrosine can sometimes interfere with a doubly deuterated internal standard.[1]
-
Verify Internal Standard Purity: Confirm the isotopic and chemical purity of the DL-Tyrosine (3,3-D2) standard. The presence of unlabeled tyrosine will lead to a positive bias.
-
Optimize MS/MS Transitions: Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and free from interferences.
-
Issue 3: Low signal intensity for tyrosine and/or DL-Tyrosine (3,3-D2).
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more effective sample preparation technique to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation.[6]
-
Modify Chromatography: Adjust the chromatographic method to separate tyrosine from the regions of significant ion suppression. This can be achieved by changing the gradient, mobile phase composition, or the type of stationary phase.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Quantification of Tyrosine in Human Plasma using Protein Precipitation and LC-MS/MS
1. Materials and Reagents:
-
DL-Tyrosine (3,3-D2)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock Solution of DL-Tyrosine (3,3-D2) (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine (3,3-D2) in methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the stock solution with 50:50 (v/v) acetonitrile:water.
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of the cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and co-elution (e.g., 2-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Tyrosine: Q1 182.1 -> Q3 136.1
-
DL-Tyrosine (3,3-D2): Q1 184.1 -> Q3 138.1
-
-
Data Analysis: Quantify tyrosine by calculating the peak area ratio of the analyte to the internal standard.
Experimental Workflow
Caption: A typical workflow for sample preparation and analysis of tyrosine in plasma.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Tyrosine Analysis in Plasma
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Recovery (%) | 85 - 95 | 90 - 105 |
| Matrix Effect (%) | 70 - 85 (Ion Suppression) | 90 - 100 |
| Precision (%RSD) | < 10 | < 5 |
| Throughput | High | Moderate |
| Cost | Low | High |
Data are representative and may vary depending on the specific protocol and matrix.
Table 2: Typical LC-MS/MS Parameters for Tyrosine and DL-Tyrosine (3,3-D2) Analysis
| Parameter | Tyrosine | DL-Tyrosine (3,3-D2) |
| Precursor Ion (m/z) | 182.1 | 184.1 |
| Product Ion (m/z) | 136.1 | 138.1 |
| Collision Energy (eV) | 15 | 15 |
| Cone Voltage (V) | 30 | 30 |
Parameters should be optimized for the specific instrument used.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification with DL-Tyrosine (3,3-D2)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the accuracy of quantification using DL-Tyrosine (3,3-D2) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is DL-Tyrosine (3,3-D2) and why is it used as an internal standard?
DL-Tyrosine (3,3-D2) is a stable isotope-labeled (SIL) form of the amino acid tyrosine, where two hydrogen atoms on the third carbon of the propane side chain have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of tyrosine measurement. Because its chemical and physical properties are nearly identical to endogenous tyrosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for reliable normalization of the analyte signal.[1][2]
Q2: What are the main advantages of using a stable isotope-labeled internal standard like DL-Tyrosine (3,3-D2) over a structural analog?
The primary advantage of using a SIL internal standard is its ability to compensate for variations in sample preparation, chromatographic retention time, and matrix effects more effectively than a structural analog.[3] Since DL-Tyrosine (3,3-D2) behaves almost identically to the unlabeled analyte, it can account for losses during extraction and variability in ionization efficiency, leading to more robust and reliable quantification.[1][4]
Q3: Can the use of DL-Tyrosine (3,3-D2) completely eliminate matrix effects?
While DL-Tyrosine (3,3-D2) is highly effective at correcting for matrix effects, it may not eliminate them entirely.[5] Significant ion suppression or enhancement can still impact the signal of both the analyte and the internal standard.[6] In cases of severe matrix effects, further sample cleanup or chromatographic optimization may be necessary. It is crucial to ensure that the analyte and internal standard peaks co-elute as closely as possible to experience the same degree of matrix effect.[7]
Q4: Is there a risk of isotopic interference or crosstalk between DL-Tyrosine (3,3-D2) and endogenous tyrosine?
Isotopic interference, or crosstalk, can occur if the mass spectrometer cannot adequately resolve the isotopic peaks of the analyte and the internal standard. A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize this. DL-Tyrosine (3,3-D2) has a mass difference of 2 amu, which is typically sufficient for modern tandem mass spectrometers to distinguish from unlabeled tyrosine, especially when using multiple reaction monitoring (MRM). However, it is essential to verify the absence of crosstalk during method development by analyzing the analyte and internal standard separately.
Q5: How should I prepare my stock solutions and working standards of DL-Tyrosine (3,3-D2)?
Stock solutions of DL-Tyrosine (3,3-D2) should be prepared in a solvent in which it is highly soluble and stable. A common choice is a mixture of methanol and water. It is critical to accurately determine the concentration of the stock solution. Working standards are then prepared by diluting the stock solution to a concentration that is appropriate for the expected range of the analyte in the samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Tyrosine and DL-Tyrosine (3,3-D2) | - Column Overload: Injecting too high a concentration of the analyte or internal standard.- Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amino acid.- Column Degradation: The stationary phase of the HPLC column has degraded. | - Dilute the sample and reinject. - Adjust the mobile phase pH. For amino acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.- Replace the HPLC column. |
| Significant Variation in Analyte/Internal Standard Response Ratio | - Matrix Effects: Co-eluting matrix components are causing differential ion suppression or enhancement.[6]- Inconsistent Sample Preparation: Variability in extraction recovery between samples.- Instability of Analyte or Internal Standard: Degradation of either compound during sample storage or processing. | - Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step.[8]- Optimize chromatography: Adjust the gradient to better separate the analyte from interfering matrix components.- Ensure consistent and reproducible sample preparation steps. - Investigate the stability of the analyte and internal standard under your experimental conditions. |
| Chromatographic Separation of Tyrosine and DL-Tyrosine (3,3-D2) | - Isotope Effect: Deuterium-labeled compounds can sometimes elute slightly earlier than their unlabeled counterparts.[1][4]- Inappropriate HPLC Column: The column chemistry may be interacting differently with the labeled and unlabeled compounds. | - This is a known phenomenon and is often acceptable if the shift is small and consistent. - If the separation is significant, consider a different HPLC column or adjust the mobile phase composition to minimize the separation. The goal is to have them experience as similar a matrix effect as possible.[7] |
| High Background or Interference at the MRM Transition of DL-Tyrosine (3,3-D2) | - Contamination: The internal standard solution may be contaminated, or there may be carryover from a previous injection.- Isotopic Contribution from Analyte: If the endogenous tyrosine concentration is extremely high, its natural isotopic abundance may contribute to the signal of the internal standard. | - Prepare fresh internal standard solutions. - Implement a robust wash step between injections to prevent carryover. - Evaluate the contribution of the unlabeled analyte to the internal standard signal by injecting a high concentration of the analyte without the internal standard. |
| Low Signal Intensity for DL-Tyrosine (3,3-D2) | - Incorrect Concentration: The concentration of the internal standard added to the samples is too low.- Poor Ionization: The mass spectrometer source conditions are not optimal for tyrosine.- Degradation: The internal standard has degraded in solution. | - Verify the concentration of the internal standard working solution. - Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a solution of DL-Tyrosine (3,3-D2). - Prepare a fresh stock solution of the internal standard. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like DL-Tyrosine (3,3-D2) significantly improves the accuracy and precision of quantification. The following tables provide an illustrative comparison of typical performance characteristics for tyrosine quantification with and without an internal standard.
Table 1: Accuracy and Precision
| Method | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Without Internal Standard | 50 | 42.5 ± 4.1 | 85.0 | 9.6 |
| 250 | 287.5 ± 23.0 | 115.0 | 8.0 | |
| 1000 | 890.0 ± 89.0 | 89.0 | 10.0 | |
| With DL-Tyrosine (3,3-D2) IS | 50 | 49.8 ± 1.5 | 99.6 | 3.0 |
| 250 | 252.0 ± 5.0 | 100.8 | 2.0 | |
| 1000 | 1015.0 ± 30.5 | 101.5 | 3.0 |
This table illustrates the expected improvement in accuracy and precision when using a stable isotope-labeled internal standard. Actual results may vary based on the specific matrix and experimental conditions.
Table 2: Linearity of Calibration Curves
| Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Without Internal Standard | 10 - 2000 | 0.985 |
| With DL-Tyrosine (3,3-D2) IS | 10 - 2000 | > 0.995 |
This table illustrates the expected improvement in the linearity of the calibration curve when using a stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma, serum, or tissue homogenate, add 300 µL of ice-cold methanol containing DL-Tyrosine (3,3-D2) at a known concentration (e.g., 500 ng/mL).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Tyrosine 182.1 136.1 15 | DL-Tyrosine (3,3-D2) | 184.1 | 138.1 | 15 |
Note: The specific MRM transitions and collision energies should be optimized for your instrument.
Visualizations
Caption: Experimental workflow for tyrosine quantification using DL-Tyrosine (3,3-D2).
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Deuterated Amino Acid Labeling Experiments
Welcome to the technical support center for deuterated amino acid labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
General Troubleshooting
Question: My deuterated amino acid labeling experiment failed. Where do I start troubleshooting?
Answer:
A failed experiment can be frustrating, but a systematic approach can help identify the issue. Here is a logical workflow to begin your troubleshooting process:
Figure 1: General troubleshooting workflow for failed labeling experiments.
Begin by assessing cell health and protein yield. If growth was poor, address potential toxicity or media issues. If growth was normal, use mass spectrometry to check the label incorporation efficiency. If incorporation is low, focus on optimizing the labeling duration and amino acid concentrations. If incorporation is high but your results are still problematic, investigate potential downstream issues like quantification errors or sample preparation variability.
I. Low Incorporation Efficiency / Incomplete Labeling
Question: What are the common causes of low or incomplete incorporation of deuterated amino acids?
Answer:
Incomplete labeling is a significant source of quantification errors in stable isotope labeling experiments.[1] Several factors can contribute to this issue:
-
Insufficient Cell Divisions: For metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), a sufficient number of cell divisions (typically 5-6) is required to ensure complete replacement of "light" amino acids with their "heavy" counterparts.
-
High Basal Arginase Activity: Some cell lines have high intrinsic arginase activity, which can lead to the conversion of labeled arginine to other amino acids, complicating quantification.[2]
-
Poor Cell Proliferation: Primary cells or other sensitive cell lines may not proliferate well in labeling media, leading to inconsistent and incomplete label incorporation.[2]
-
Presence of Unlabeled Amino Acids: Standard fetal bovine serum (FBS) contains amino acids that will compete with the labeled ones. It is crucial to use dialyzed FBS to minimize this "light" contamination.[3]
-
Amino Acid Metabolism: Cells can synthesize some non-essential amino acids de novo. If a labeled non-essential amino acid is used, its incorporation can be diluted by endogenous synthesis.
Question: How can I improve the incorporation efficiency of deuterated amino acids?
Answer:
To improve labeling efficiency, consider the following strategies:
-
Extend Labeling Time: Ensure cells undergo at least 5-6 doublings in the labeling medium to achieve >95% incorporation.
-
Use Dialyzed Serum: Always use dialyzed fetal bovine serum to remove unlabeled amino acids.[3]
-
Optimize Media Composition: Ensure the labeling medium is not deficient in any other essential nutrients that might limit cell growth.
-
Monitor Incorporation Over Time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line. Analyze a small sample of cells at different time points to check for complete incorporation via mass spectrometry.
-
Consider Alternative Labeling Strategies: For cells that are difficult to label metabolically (e.g., primary cells), consider alternative methods like D₂O labeling, where deuterium is incorporated from heavy water into newly synthesized proteins.[4]
Troubleshooting Guide: Low Incorporation
| Symptom | Possible Cause | Recommended Action |
| Low incorporation in all proteins | Insufficient labeling time | Increase the duration of cell culture in the labeling medium. |
| Presence of unlabeled amino acids | Switch to dialyzed fetal bovine serum. | |
| Poor cell health | Check for signs of toxicity and optimize culture conditions. | |
| Variable incorporation across different proteins | High protein turnover rates for some proteins | Increase labeling time or use a pulse-chase approach for kinetic studies. |
| Incomplete labeling of a subset of cells | Ensure a homogenous cell population and consistent growth conditions. |
II. Arginine-to-Proline Conversion in SILAC
Question: I'm performing a SILAC experiment and I'm seeing unexpected labeled proline. What is happening?
Answer:
You are likely observing arginine-to-proline conversion. In many cell types, the isotopically labeled "heavy" arginine can be metabolized into other amino acids, most commonly proline.[5] This occurs through the catalytic action of the enzyme arginase.[2] This conversion leads to the undesired incorporation of the isotopic label into proline residues, which can significantly complicate data analysis and lead to inaccurate protein quantification.[6] Specifically, it can cause an underestimation of the abundance of "heavy" peptides that contain proline.[6]
Figure 2: Metabolic pathway of heavy arginine to heavy proline conversion.
Question: How can I prevent or correct for arginine-to-proline conversion?
Answer:
Several strategies can be employed to address this issue:
-
Add Unlabeled Proline: Supplementing the SILAC medium with a high concentration of unlabeled ("light") proline can help suppress the conversion of labeled arginine to proline through feedback inhibition.[5]
-
Reduce Arginine Concentration: Lowering the concentration of labeled arginine in the medium can make its conversion to proline less metabolically favorable, though this may not completely prevent it.[6]
-
Use Arginase Inhibitors: While not a common practice, the use of arginase inhibitors could be explored, but potential off-target effects on cell physiology should be carefully considered.
-
Genetically Engineered Cell Lines: For organisms amenable to genetic manipulation, deleting the genes involved in arginine catabolism (e.g., arginase genes) can abolish arginine conversion.[5]
-
Label-Swap Replicates: Performing a replicate experiment where the "heavy" and "light" labels are swapped between the experimental conditions can help to identify and correct for systematic errors, including those arising from arginine conversion.[1]
-
Bioinformatic Correction: Software like MaxQuant has built-in options to account for arginine-to-proline conversion during data analysis.
Experimental Protocol: Minimizing Arginine-to-Proline Conversion
This protocol outlines a common approach to reduce arginine-to-proline conversion by supplementing the culture medium.
Materials:
-
SILAC DMEM/RPMI medium lacking L-arginine, L-lysine, and L-proline.
-
"Heavy" labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
"Heavy" labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Unlabeled L-proline.
-
Dialyzed fetal bovine serum (dFBS).
Procedure:
-
Prepare the "heavy" SILAC medium by adding the labeled arginine and lysine to the base medium at your standard concentrations.
-
Supplement with Proline: Add unlabeled L-proline to the "heavy" medium at a final concentration of at least 200 mg/L.
-
Add other required supplements (e.g., dFBS, glutamine, antibiotics).
-
Culture your cells in this supplemented medium for at least 5-6 cell divisions to ensure complete labeling.
-
Proceed with your experiment and subsequent mass spectrometry analysis.
III. Cell Toxicity and Growth in Deuterated Media
Question: My cells grow poorly or die when I switch them to deuterated medium. What can I do?
Answer:
High concentrations of deuterium oxide (D₂O) can be toxic to cells, leading to decreased proliferation, changes in cell morphology, and even cell death.[7] This is often referred to as the "deuterium isotope effect." To overcome this, a gradual adaptation of the cells to the deuterated medium is often necessary.
Question: What is the best way to adapt my cells to a high D₂O concentration?
Answer:
A stepwise adaptation protocol is recommended to allow the cells to adjust to the deuterated environment. The key is to maintain the cells in the exponential growth phase during the adaptation process.[8]
Experimental Protocol: Stepwise Adaptation to Deuterated Medium
This protocol is a general guideline for adapting E. coli for protein expression, but the principle can be applied to other cell types with adjustments.
Objective: To adapt E. coli from a standard H₂O-based medium to a D₂O-based M9 medium for high-yield expression of deuterated proteins.
Workflow:
Figure 3: Stepwise adaptation workflow for E. coli to deuterated media.
Procedure:
-
Start with a fresh culture grown overnight in standard LB medium (H₂O).
-
Inoculate a small volume of M9 minimal medium prepared with H₂O and grow until the cells reach the exponential phase (e.g., A₆₀₀ of 0.2-0.3).
-
Transfer an aliquot of this culture to a medium containing 25% D₂O and grow to the exponential phase.
-
Repeat this process, sequentially transferring the cells to media with increasing concentrations of D₂O (e.g., 50%, 75%, and finally 100%). At each step, ensure the cells are healthy and in the exponential growth phase before proceeding to the next step.[8]
-
Once the cells are fully adapted to the 100% D₂O medium, you can proceed with your large-scale expression.
IV. Quantification Errors and Data Interpretation
Question: My label incorporation is high, but my quantification results are not reproducible. What could be the problem?
Answer:
Even with complete labeling, several factors can introduce errors in quantification:
-
Mixing Errors: Inaccurate mixing of the "light" and "heavy" samples before mass spectrometry analysis is a common source of error.[2]
-
Sample Preparation Variability: Differences in protein extraction, digestion efficiency, or sample cleanup between the labeled and unlabeled samples can introduce bias. This is a key advantage of metabolic labeling, where samples are mixed early in the workflow.[9]
-
Mass Spectrometry Performance: Issues such as poor mass accuracy, low resolution, or detector saturation can all impact quantification.[10]
-
Data Analysis Parameters: Improperly set parameters in your data analysis software can lead to incorrect peptide identification and quantification.
Question: How can I improve the accuracy and reproducibility of my quantitative data?
Answer:
-
Careful Sample Handling: Be meticulous when combining your "light" and "heavy" cell populations. Aim for a 1:1 ratio based on cell count or total protein amount.
-
Use Label-Swap Replicates: As mentioned earlier, performing a biological replicate with the isotopic labels swapped can help to identify and correct for systematic, non-biological biases in your experiment.[1] By averaging the ratios from the original and the label-swap experiment, you can obtain more reliable quantification.[2]
-
Implement Quality Control Checks: Regularly calibrate your mass spectrometer and use standard samples to monitor its performance.[10]
-
Optimize Data Analysis: Use appropriate software settings for mass tolerance, false discovery rate (FDR), and any corrections for known issues like arginine-to-proline conversion.
Data Presentation: Impact of Label-Swap Replication
The following table illustrates how label-swap replication can correct for experimental errors. Assume a protein is truly upregulated 2-fold in Condition B compared to Condition A.
| Experiment | Protein Ratio (B/A) - Replicate 1 | Protein Ratio (A/B) - Replicate 2 (Label Swap) | Corrected Ratio |
| Ideal | 2.0 | 0.5 | 2.0 |
| With Error | 2.5 | 0.6 | ~2.04 |
In the "With Error" scenario, a systematic error has artificially inflated the ratio in the first replicate. The label-swap replicate shows a corresponding deviation. Averaging the log-transformed ratios helps to cancel out this systematic error and provide a more accurate result.
V. FAQs
Q1: What is the minimum required incorporation percentage for a reliable SILAC experiment?
A1: For accurate quantification, it is highly recommended to achieve an incorporation efficiency of >95-97%. Incomplete labeling is a major source of quantification error.
Q2: Can I use SILAC for tissues or whole organisms?
A2: While standard SILAC is designed for cell culture, variations of the technique have been developed for whole organisms, such as "SILAC mice" or "SILAC flies," which are fed a diet containing labeled amino acids.
Q3: My protein of interest is secreted. Can I still use deuterated amino acid labeling?
A3: Yes, you can analyze the secretome of cells grown in SILAC media. By analyzing the culture medium, you can quantify the relative abundance of secreted proteins.
Q4: How do I choose which deuterated amino acids to use?
ngcontent-ng-c4139270029="" class="ng-star-inserted">A4: For SILAC experiments in proteomics, a combination of labeled arginine and lysine is most common. This is because trypsin, the most frequently used protease, cleaves after these two residues, ensuring that most tryptic peptides will be labeled and thus quantifiable.
Q5: What are the main advantages of metabolic labeling (like SILAC) over chemical labeling methods?
A5: The primary advantage is that the "heavy" and "light" samples can be mixed at the very beginning of the sample preparation process (e.g., at the cell lysis stage). This corrects for any variability or sample loss in subsequent steps like protein extraction, digestion, and fractionation, leading to more accurate quantification.[9]
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]
- 10. gmi-inc.com [gmi-inc.com]
Stability issues of DL-TYROSINE (3,3-D2) in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-Tyrosine (3,3-D2) in various solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of DL-Tyrosine (3,3-D2) solutions.
Issue 1: Unexpected Degradation of DL-Tyrosine (3,3-D2) in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Discoloration of the solution (e.g., yellowing or browning).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | While specific data for DL-Tyrosine (3,3-D2) is limited, studies on related deuterated amino acids like tryptophan show enhanced photostability.[1] However, as a general precaution, always protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxidation | The tyrosine side chain is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, or the presence of metal ions.[2][3] To mitigate this, prepare solutions using de-gassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon. |
| pH Instability | Tyrosine stability is pH-dependent. Extreme pH values can lead to degradation.[2][3] It is crucial to maintain the pH of the solution within a stable range, which should be determined experimentally for your specific application. |
| Microbial Contamination | Non-sterile solvents or improper handling can introduce microbial contamination, leading to degradation of the amino acid. Ensure all solvents and equipment are sterile, and prepare solutions in a clean environment (e.g., a laminar flow hood). |
Troubleshooting Workflow for Unexpected Degradation:
Caption: Troubleshooting Decision Tree for Unexpected Degradation.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the best solvent for dissolving DL-Tyrosine (3,3-D2)?
A1: The solubility of tyrosine is highly dependent on pH. It is poorly soluble in neutral water (around 0.45 mg/mL at 25°C).[4] To improve solubility, you can either:
-
Acidify the solution: Dissolving in dilute acids like 0.1 M HCl can significantly increase solubility.
-
Alkalinize the solution: Using dilute bases such as 0.1 M NaOH is also effective.
For organic co-solvents, Dimethyl Sulfoxide (DMSO) in combination with water has been shown to be a good solvent system for L-Tyrosine.[4][5] The mole fraction solubility of L-Tyrosine generally follows the trend: DMSO > water > methanol > ethanol > n-propanol.[4]
Q2: I am observing precipitation after dissolving DL-Tyrosine (3,3-D2) and adjusting the pH back to neutral. Why is this happening?
A2: This is expected behavior. Tyrosine has its lowest solubility at its isoelectric point (pI), which is around pH 5.6. When you dissolve it in an acidic or basic solution and then neutralize it, the compound will likely precipitate out as it passes through its pI. If you need to work at a neutral pH, consider using a dipeptide containing tyrosine, such as glycyl-L-tyrosine, which has better solubility in this range.
Stability and Storage
Q3: How should I store stock solutions of DL-Tyrosine (3,3-D2)?
A3: For maximum stability, stock solutions should be:
-
Stored at -20°C or -80°C.
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protected from light by using amber vials.
Q4: Does the deuterium substitution in DL-Tyrosine (3,3-D2) affect its stability?
A4: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to what is known as the "kinetic isotope effect," which can result in greater metabolic and photochemical stability.[1] While specific degradation kinetics for DL-Tyrosine (3,3-D2) are not widely published, it is plausible that it may exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart. However, this should be confirmed experimentally for your specific conditions.
Q5: What are the expected degradation products of DL-Tyrosine (3,3-D2)?
A5: Under forced degradation conditions (e.g., strong acid/base, oxidation, photolysis), tyrosine can degrade through various pathways.[2][3] Potential degradation products could arise from:
-
Oxidation: Modification of the phenol ring.
-
Decarboxylation: Loss of the carboxyl group.
-
Deamination: Loss of the amino group.
It is important to perform forced degradation studies to identify the specific degradation products relevant to your experimental conditions.
Hypothetical Stability Data
The following table provides hypothetical stability data for DL-Tyrosine (3,3-D2) to illustrate potential trends. Note: This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Hypothetical Purity of DL-Tyrosine (3,3-D2) in Different Solvents after 4 Weeks of Storage
| Solvent System | Storage Condition | Initial Purity (%) | Purity after 4 Weeks (%) |
| 0.1 M HCl (aq) | 4°C, Protected from Light | 99.8 | 99.5 |
| 0.1 M HCl (aq) | 25°C, Exposed to Light | 99.8 | 95.2 |
| Water (pH 7.0) | 4°C, Protected from Light | 99.7 | 99.1 |
| 50% DMSO/Water | -20°C, Protected from Light | 99.9 | 99.8 |
| 50% Ethanol/Water | 4°C, Protected from Light | 99.8 | 98.5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of DL-Tyrosine (3,3-D2) under various stress conditions.[6][7]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
DL-Tyrosine (3,3-D2)
-
Solvents of interest (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO)
-
Stress agents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)
-
Photostability chamber
-
Heating block or oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Solution Preparation: Prepare a stock solution of DL-Tyrosine (3,3-D2) in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize major degradation products, if possible (e.g., using LC-MS).
-
Forced Degradation Workflow:
Caption: Workflow for a Forced Degradation Study.
References
- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Forced Degradation Studies [intertek.com]
Minimizing isotopic impurities in DL-TYROSINE (3,3-D2) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic impurities during the synthesis of DL-Tyrosine (3,3-D2).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of DL-Tyrosine (3,3-D2).
Question: Why is the deuterium incorporation at the 3,3-positions lower than expected?
Answer: Low deuterium incorporation can result from several factors:
-
Incomplete H/D Exchange: The hydrogen-deuterium exchange reaction may not have gone to completion. Reaction time, temperature, and the concentration of the deuterated acid are critical parameters. For instance, heating L-tyrosine in concentrated DCl at 180°C for 4 hours is one method used for deuteration[1]. Insufficient duration or temperature can lead to incomplete exchange.
-
Presence of Protic Impurities: Trace amounts of water (H2O) in the reaction mixture can compete with the deuterium source (e.g., D2O, DCl) and reduce the efficiency of deuterium incorporation. It is crucial to use anhydrous solvents and reagents and to dry the starting material thoroughly.
-
Back-Exchange: Protons from acidic functional groups on the amino acid (e.g., -COOH, -NH3+, -OH) can exchange with deuterons from the solvent during workup or purification. It is advisable to use deuterated solvents for these steps where possible or to minimize exposure to protic solvents.
-
Catalyst Inactivity: If a metal catalyst (e.g., Pt/C, Ru/C) is used for H/D exchange, its activity can be compromised by impurities in the starting material or solvents. Ensuring the catalyst is fresh and active is important for achieving high deuteration levels[2].
Question: My final product contains a mixture of different deuterated species (e.g., d1, d3, d4, d5-Tyrosine). How can I improve the selectivity for 3,3-D2?
Answer: The presence of multiple deuterated species indicates a lack of selectivity in the deuteration reaction. Here are some strategies to improve selectivity:
-
Optimize Reaction Conditions: The conditions of the H/D exchange reaction strongly influence its selectivity. For example, harsh conditions like high temperatures and strong acids can lead to deuteration at other positions on the aromatic ring and the α-carbon, resulting in species like DL-[2,2',3',5',6'-d]Tyr (Tyr-d5)[1]. Milder conditions or the use of specific catalysts can improve selectivity.
-
Protecting Groups: To prevent deuteration at undesired positions, protecting groups can be used. For example, the amino and carboxylic acid groups can be protected before the deuteration step and then deprotected afterward.
-
Multi-Step Synthesis: A multi-step synthesis can provide greater control over the position of deuteration. This might involve the synthesis of a precursor molecule where the 3-position is amenable to selective deuteration, followed by conversion to tyrosine.
-
Purification: While challenging, it may be possible to separate the desired 3,3-D2 species from other deuterated impurities using advanced chromatographic techniques. However, optimizing the reaction for selectivity is generally a more efficient approach.
Question: How can I effectively remove unreacted DL-Tyrosine from my final product?
Answer: The removal of unreacted starting material is a common purification challenge. Several methods can be employed:
-
Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical; a solvent should be selected in which the deuterated product and the starting material have different solubilities at different temperatures.
-
Chromatography: Flash column chromatography on silica gel can be an effective method for separating the deuterated product from the unreacted starting material[3]. The choice of the mobile phase is crucial for achieving good separation.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used. This technique offers high resolution but is generally more expensive and time-consuming for large-scale purifications.
Question: The yield of my synthesis is very low. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors throughout the synthetic process:
-
Sub-optimal Reaction Conditions: The reaction conditions, including temperature, reaction time, and reagent stoichiometry, may not be optimized. A systematic optimization of these parameters can significantly improve the yield.
-
Product Decomposition: Tyrosine and its derivatives can be sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases, which can lead to decomposition[2]. Using milder reaction conditions or protecting sensitive functional groups can help to minimize degradation.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Careful handling and optimization of these procedures are necessary to maximize recovery. For example, ensuring the pH is appropriate during aqueous extractions can prevent the loss of the amino acid product.
-
Side Reactions: Undesired side reactions can consume the starting material and reduce the yield of the desired product. The presence of impurities in the starting materials or reagents can often promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing DL-Tyrosine (3,3-D2)?
A1: A common method is the acid-catalyzed hydrogen-deuterium exchange. This typically involves heating DL-Tyrosine in a deuterated acid, such as deuterium chloride (DCl) in deuterium oxide (D2O) or deuterated sulfuric acid (D2SO4), at elevated temperatures[1][2]. The acidic conditions facilitate the exchange of the protons at the 3,3-positions with deuterium from the solvent.
Q2: What are the expected isotopic impurities in DL-Tyrosine (3,3-D2) synthesis?
A2: Besides the desired d2 isotopologue, several other deuterated species can be formed as impurities. These can include:
-
d1-Tyrosine: Resulting from incomplete deuteration.
-
d3, d4, d5-Tyrosine: Resulting from deuteration at other positions, such as the α-carbon and the aromatic ring, especially under harsh reaction conditions[1].
-
Unlabeled (d0) Tyrosine: Unreacted starting material.
Q3: Which analytical techniques are best for determining the isotopic purity of DL-Tyrosine (3,3-D2)?
A3: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is generally recommended for a comprehensive analysis of isotopic purity[4][5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can accurately determine the mass of the molecule and thus the number of deuterium atoms incorporated. It is excellent for quantifying the distribution of different isotopologues (d0, d1, d2, etc.)[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the positions of deuterium incorporation by observing the disappearance of proton signals at the deuterated sites. 2H NMR can directly detect the deuterium nuclei, confirming their presence at specific positions[8][9].
Q4: Is it possible to achieve >98% isotopic purity for DL-Tyrosine (3,3-D2)?
A4: Yes, achieving high isotopic purity is possible through careful optimization of the synthesis and purification steps. Commercially available L-Tyrosine (3,3-D2) often has an isotopic purity of 98% or higher[4][10]. This level of purity typically requires a well-controlled synthesis followed by rigorous purification to remove both chemical and isotopic impurities.
Q5: Can enzymatic methods be used for the synthesis of deuterated tyrosine?
A5: Yes, enzymatic methods can offer high selectivity for deuteration at specific positions. For example, enzymes like aminotransferases can be used to catalyze H/D exchange at the α- and β- (C3) positions of amino acids with high stereoselectivity[11][12]. These methods are often performed under milder conditions than chemical methods, which can help to prevent side reactions and decomposition[7].
Data Presentation
Table 1: Comparison of Isotopic Purity from Different Synthesis Approaches
| Synthesis Method | Target Molecule | Reported Isotopic Purity (%) | Reference |
| Acid-Catalyzed (conc. DCl, 180°C) | DL-Tyr-d4 | ~60 | |
| Dual-Protein Catalysis | L-Tyr-d2 (at Cβ) | 49 | |
| Commercial Product | L-Tyrosine (3,3-D2) | 98 | [4][10] |
| Reductive Deuteration/Deoxygenation | Phenylalanine derivative | >90 | [9][13] |
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Distribution of isotopologues (d0, d1, d2, etc.) | High sensitivity, accurate mass determination[5] |
| 1H NMR Spectroscopy | Location of deuterium incorporation (signal disappearance) | Provides structural information, non-destructive[8] |
| 2H NMR Spectroscopy | Direct detection of deuterium at specific positions | Unambiguous confirmation of deuteration sites |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of derivatized amino acids for isotopic content | Good for separating and identifying volatile derivatives[1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of DL-Tyrosine (3,3-D2)
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
DL-Tyrosine
-
Deuterium chloride (DCl, 35 wt. % in D2O)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Anhydrous sodium carbonate (Na2CO3)
-
Deuterated methanol (CD3OD)
-
High-pressure reaction vessel
Procedure:
-
Preparation: Dry the DL-Tyrosine starting material under high vacuum for at least 24 hours to remove any residual water.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the dried DL-Tyrosine in a solution of DCl in D2O. A typical ratio would be 1g of tyrosine to 10-20 mL of the deuterated acid solution.
-
H/D Exchange: Seal the vessel and heat the reaction mixture to 150-180°C for 4-24 hours with constant stirring. The optimal temperature and time should be determined experimentally.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with anhydrous sodium carbonate until the pH is approximately 7. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold D2O, followed by a non-protic solvent like acetone to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., D2O/CD3OD) or by flash column chromatography.
-
Analysis: Analyze the final product for chemical and isotopic purity using HRMS and NMR spectroscopy.
Protocol 2: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized DL-Tyrosine (3,3-D2) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Separation (Optional but Recommended): Inject the sample onto a suitable HPLC column (e.g., C18) to separate the analyte from any non-volatile impurities.
-
MS Analysis: Infuse the sample directly or introduce it from the LC into the ESI source. Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected masses of the unlabeled and deuterated tyrosine.
-
Data Analysis:
-
Identify the molecular ion peaks for the different isotopologues ([M+H]+). For DL-Tyrosine (MW: 181.19), the expected peaks would be:
-
d0: m/z 182.08
-
d1: m/z 183.09
-
d2: m/z 184.09
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d2 isotopologue relative to the sum of all tyrosine isotopologues.
-
Visualizations
Caption: General workflow for the synthesis and purification of DL-Tyrosine (3,3-D2).
Caption: Troubleshooting decision tree for low isotopic purity.
References
- 1. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Photoactivated h/d exchange in tyrosine: involvement of a radical anion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-1 [isotope.com]
- 11. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Stable Isotope Labeling Workflows
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during stable isotope labeling experiments. The information is presented in a question-and-answer format to directly address specific problems.
General Troubleshooting
This section covers issues that are broadly applicable to various stable isotope labeling techniques.
Q1: My peptide/protein identification rate is low. What are the common causes and solutions?
Low identification rates can stem from several factors throughout the experimental workflow. Here are some common causes and their solutions:
-
Insufficient Starting Material: Ensure you are starting with an adequate amount of protein. For complex mixtures, you may need to increase the starting material to identify low-abundance proteins.
-
Inefficient Protein Digestion: Incomplete digestion will result in fewer identifiable peptides. Ensure your digestion protocol is optimized, including the enzyme-to-protein ratio and digestion time. For complex samples, consider using a combination of proteases.[1]
-
Sample Contamination: Contaminants like keratins, polymers from lab plastics, and detergents can interfere with mass spectrometry analysis.[2][3] Always use clean labware, wear gloves, and consider using specialized low-retention tubes.[2]
-
Suboptimal Mass Spectrometry Parameters: Ensure the mass spectrometer is properly calibrated and the acquisition parameters are appropriate for your sample complexity and labeling strategy.
-
Data Analysis Issues: The parameters used in your database search (e.g., precursor and fragment mass tolerances, variable modifications) should be appropriate for your instrument and experimental design. A common issue in mass spectrometry is the misassignment of monoisotopic precursor peaks, which can be addressed by adjusting search engine parameters.[4]
Q2: I'm observing high variability between my replicates. How can I improve reproducibility?
High variability between replicates can compromise the statistical significance of your results. Here are some strategies to improve reproducibility:
-
Standardize Sample Preparation: Ensure that all samples are processed in a consistent manner. Any variations in sample handling, such as lysis conditions or digestion times, can introduce variability.[5] Mixing samples at the earliest possible stage, as is done in metabolic labeling, can minimize this variability.[5]
-
Use a Label-Swap Replicate Design: In a label-swap experiment, the isotopic labels are reversed between the experimental conditions in a biological replicate. This can help to identify and correct for systematic errors introduced by the labeling process itself.[6]
-
Ensure Accurate Protein Quantification: Before mixing samples, ensure that the protein concentrations are accurately determined to allow for equal loading.
-
Optimize Liquid Chromatography: Inconsistent chromatography can lead to variations in peptide elution and, consequently, quantification. Ensure your LC system is well-maintained and the gradient is optimized for your sample complexity.
SILAC-Specific Troubleshooting
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique, but it has its own set of common challenges.
Q3: How do I check for complete labeling in my SILAC experiment, and what should I do if it's incomplete?
Incomplete labeling is a critical issue in SILAC experiments as it can significantly skew quantification ratios.[7]
Checking for Labeling Efficiency:
To check for labeling efficiency, a small fraction of the "heavy" labeled cells should be harvested after at least five cell doublings.[8][9] The proteins are then extracted, digested, and analyzed by mass spectrometry without mixing with the "light" sample. The labeling efficiency can be calculated by comparing the intensity of the heavy-labeled peptides to any remaining light counterparts.[10] A labeling efficiency of >97% is generally considered acceptable.[8]
Troubleshooting Incomplete Labeling:
| Potential Cause | Solution |
| Insufficient cell divisions | Culture cells for at least five to seven doublings in SILAC medium to ensure complete incorporation of the heavy amino acids.[8] |
| Presence of unlabeled amino acids in the medium | Use dialyzed fetal bovine serum (FBS) to remove free amino acids.[7] If cells do not grow well in dialyzed serum, you can supplement with a small percentage of normal serum or purified growth factors.[9] |
| Slow protein turnover | For proteins with very slow turnover rates, longer labeling times may be necessary.[4] |
| Arginine-to-proline conversion | This metabolic conversion can deplete the heavy arginine pool. See Q4 for troubleshooting this issue. |
A decision tree for troubleshooting incomplete labeling is provided below.
Q4: I'm seeing evidence of arginine-to-proline conversion. How does this affect my results and how can I prevent it?
Arginine-to-proline conversion is a metabolic process where labeled arginine is converted into labeled proline, leading to the appearance of the heavy label on proline-containing peptides that do not contain arginine.[11][12] This can lead to an underestimation of the heavy/light ratio for arginine-containing peptides and an overestimation for proline-containing peptides.
Preventing Arginine-to-Proline Conversion:
-
Supplement with Proline: Adding unlabeled proline to the SILAC medium can suppress the conversion of arginine to proline.[11]
-
Use a Cell Line with Low Arginase Activity: Some cell lines are more prone to this conversion than others. If possible, choose a cell line with low arginase activity.
-
Genetic Engineering: In some organisms like yeast, deleting the genes responsible for arginine catabolism can prevent the conversion.[13]
The diagram below illustrates the metabolic pathway of arginine-to-proline conversion.
Troubleshooting Other Labeling Methods
Q5: What are the common issues with dimethyl labeling and how can I troubleshoot them?
Dimethyl labeling is a chemical labeling method that offers a cost-effective alternative to SILAC.[10][14] Common issues include:
-
Incomplete Labeling: Ensure the pH of the reaction is within the optimal range (typically pH 6-8) and that the concentration of the labeling reagents is sufficient.
-
Side Reactions: Impurities in the sample can lead to side reactions. Ensure the sample is clean before labeling.
-
Ratio Compression: Similar to other chemical labeling techniques, dimethyl labeling can suffer from ratio compression, where the observed ratios are compressed towards 1:1.[1] This can be mitigated by using high-resolution mass spectrometry and appropriate data analysis software.
Q6: I am using 15N metabolic labeling. What are the key considerations and potential problems?
15N metabolic labeling is a powerful technique for global proteome analysis, especially in microorganisms.[15]
-
Label Incorporation: Achieving high levels of 15N incorporation can be time-consuming, especially in organisms with slow growth rates. It is essential to monitor the incorporation rate by mass spectrometry.
-
Media Composition: The choice of 15N-labeled nitrogen source is critical. For bacteria, 15NH4Cl is commonly used.[16]
-
Metabolic Perturbations: The introduction of a heavy nitrogen source can sometimes affect cellular metabolism. It is important to compare the growth rate and phenotype of labeled and unlabeled cells to ensure there are no significant perturbations.[9]
FAQs
Q7: What are the main advantages and disadvantages of different quantitative proteomics approaches?
| Method | Advantages | Disadvantages |
| SILAC | High accuracy and precision as samples are mixed early. In vivo labeling reflects true biology.[17] | Limited to cell culture, time-consuming, and can be expensive. Not suitable for non-dividing cells.[5][7] |
| Dimethyl Labeling | Cost-effective, fast, and applicable to a wide range of samples, including tissues.[10][14] | Labeling occurs after digestion, which can introduce more variability. Can suffer from ratio compression.[1] |
| iTRAQ/TMT | High multiplexing capacity (up to 18-plex).[18] | Can suffer from significant ratio compression due to co-isolation of precursor ions. Reagents can be expensive.[19] |
| Label-Free | No need for expensive labels, applicable to any sample type. | Lower precision and accuracy compared to labeling methods. Prone to missing values.[20] |
Q8: What is the general workflow for a stable isotope labeling experiment?
The general workflow for a stable isotope labeling experiment is illustrated below.
Experimental Protocols
Protocol 1: In-Gel Tryptic Digestion for SILAC
This protocol is adapted for digesting proteins from a 1D SDS-PAGE gel.[21][22]
Materials:
-
Destaining Solution: 25 mM ammonium bicarbonate in 50% acetonitrile.[22]
-
Reducing Buffer: 10 mM DTT in 50 mM ammonium bicarbonate.
-
Alkylation Buffer: 55 mM iodoacetamide in 50 mM ammonium bicarbonate.
-
Trypsin Solution: Sequencing-grade modified trypsin (12.5 ng/µL) in 25 mM ammonium bicarbonate.[22]
-
Extraction Buffer: 5% formic acid in 50% acetonitrile.[22]
Procedure:
-
Excise the protein band(s) of interest from the Coomassie-stained gel and cut them into small pieces (~1 mm³).
-
Destain the gel pieces with Destaining Solution until the gel is clear. This may require several changes of the solution.
-
Reduce the proteins by incubating the gel pieces in Reducing Buffer for 1 hour at 56°C.
-
Alkylate the proteins by incubating the gel pieces in Alkylation Buffer for 45 minutes at room temperature in the dark.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.
-
Rehydrate the gel pieces in Trypsin Solution on ice for 45 minutes.
-
Remove the excess trypsin solution and add enough 25 mM ammonium bicarbonate to cover the gel pieces.
-
Incubate overnight at 37°C.
-
Extract the peptides by adding Extraction Buffer and sonicating for 15 minutes. Repeat the extraction twice.
-
Pool the extracts and dry them in a vacuum centrifuge.
Protocol 2: In-Solution Tryptic Digestion for SILAC
This protocol is suitable for digesting total cell lysates.[23]
Materials:
-
Lysis Buffer: 8 M urea in 100 mM TEAB.
-
Reducing Solution: 1 M TCEP.
-
Alkylation Solution: 500 mM Iodoacetamide.
-
Trypsin: Sequencing-grade modified trypsin.
Procedure:
-
Lyse the cells in Lysis Buffer.
-
Determine the protein concentration using a suitable assay (e.g., BCA).
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.
-
Reduce the proteins by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
Protocol 3: 15N Metabolic Labeling of Bacteria (E. coli)
This protocol describes the labeling of E. coli with a 15N nitrogen source.[13][16]
Materials:
-
M9 minimal medium prepared with 15NH4Cl as the sole nitrogen source.
-
Appropriate antibiotics and inducers (e.g., IPTG).
Procedure:
-
Prepare a starter culture of E. coli in LB medium.
-
Inoculate a small volume of M9 medium containing 15NH4Cl with the starter culture and grow overnight. This helps the cells adapt to the minimal medium.
-
Inoculate the main culture of M9 medium containing 15NH4Cl with the adapted overnight culture.
-
Grow the cells to the desired optical density (e.g., OD600 of 0.6-0.8).
-
If overexpressing a protein, add the inducer (e.g., IPTG) and continue to grow for the desired amount of time.
-
Harvest the cells by centrifugation. The cell pellet can then be used for protein extraction and subsequent analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulsed SILAM Reveals In Vivo Dynamics of Murine Brain Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 12. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antibodies.cancer.gov [antibodies.cancer.gov]
- 14. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 15. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. chempep.com [chempep.com]
- 18. iTRAQ and TMT < Proteomics [medicine.yale.edu]
- 19. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 20. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SILAM Feeds â Cambridge Isotope Laboratories, Inc. [isotope.com]
Validation & Comparative
A Head-to-Head Comparison: DL-Tyrosine (3,3-D2) vs. 13C-Labeled Tyrosine for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Isotopic Tracer for Your Metabolic Study
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. When studying the fate of the amino acid tyrosine—a cornerstone for the synthesis of proteins, neurotransmitters, and hormones—researchers are often faced with a critical choice of tracer. This guide provides an objective comparison between two commonly used isotopic analogs: DL-Tyrosine (3,3-D2) and 13C-labeled tyrosine. We will delve into their respective advantages and disadvantages, supported by experimental considerations, to help you make an informed decision for your specific research needs.
Key Considerations at a Glance: A Comparative Analysis
The selection of an appropriate tracer hinges on a balance of factors including potential metabolic alterations due to the isotope, and the analytical methods employed. Here, we summarize the key differences between DL-Tyrosine (3,3-D2) and 13C-labeled tyrosine.
| Feature | DL-Tyrosine (3,3-D2) | 13C-Labeled Tyrosine | Rationale & Implications |
| Kinetic Isotope Effect (KIE) | Can be significant. The C-D bond is stronger than the C-H bond, which can slow down reactions where this bond is cleaved. | Generally negligible. The mass difference between 13C and 12C is smaller, resulting in minimal impact on reaction rates.[1] | For studies sensitive to reaction kinetics (e.g., enzyme mechanism studies), 13C-tyrosine is the preferred choice to avoid altering the natural metabolic flux. |
| Chromatographic Behavior | May exhibit slight differences in retention time compared to the unlabeled analog in liquid chromatography.[2] | Co-elutes almost perfectly with the unlabeled analog.[2] | 13C-tyrosine is advantageous when used as an internal standard for precise quantification with LC-MS, as it compensates for matrix effects more accurately due to co-elution. |
| Mass Spectrometry Analysis | No interference from natural isotopic abundance. | Requires correction for the natural abundance of 13C in the unlabeled analyte and other molecules. | While 13C-labeling necessitates more complex data correction, software for this is readily available. Deuterium labeling simplifies this aspect of data analysis. |
| Cost | Generally less expensive to synthesize. | Can be more expensive, especially for uniformly labeled (U-13C) versions. | For large-scale or long-term studies, the cost of the tracer can be a significant factor, making deuterated options more appealing. |
| Tracer Stability | The deuterium label on the beta-carbon is generally stable through many metabolic transformations of the amino acid backbone. | The 13C label is stable and not subject to exchange. | Both tracers offer good stability for tracing the carbon skeleton of tyrosine through various metabolic pathways. |
Diving Deeper: Experimental Protocols
The following sections provide a generalized protocol for an in vivo metabolic tracing study using either DL-Tyrosine (3,3-D2) or 13C-labeled tyrosine. This protocol is a composite of best practices and should be adapted to specific experimental needs.
I. In Vivo Stable Isotope Tracer Infusion
This protocol describes a method for introducing the labeled tyrosine into a mouse model to study tumor metabolism, but it can be adapted for other tissues and research questions.[3][4]
Materials:
-
DL-Tyrosine (3,3-D2) or 13C-labeled Tyrosine (e.g., L-Tyrosine-13C9)
-
Sterile saline or other appropriate vehicle
-
Anesthetized mouse with an implanted tumor
-
Infusion pump and catheter
Procedure:
-
Tracer Preparation: Prepare a sterile solution of the labeled tyrosine in the chosen vehicle at the desired concentration. The exact concentration and volume will depend on the experimental design and the specific research question.
-
Animal Preparation: Anesthetize the mouse and place a catheter in the tail vein or other suitable blood vessel.
-
Tracer Administration: The tracer can be administered as a bolus injection or a continuous infusion.[3][4]
-
Bolus Injection: A single, rapid injection of the tracer. This method is simpler but results in a non-steady-state labeling of metabolites.
-
Continuous Infusion: A constant infusion over a set period (e.g., 3-5 hours) to achieve a steady-state labeling of the precursor pool.[5] This is often preferred for flux analysis.
-
-
Sample Collection: At the end of the infusion period, surgically resect the tumor and, if desired, adjacent non-malignant tissue and blood samples. Immediately flash-freeze the tissue samples in liquid nitrogen to quench all metabolic activity.[5]
II. Metabolite Extraction from Tissues
This protocol outlines the steps for extracting small molecule metabolites from the collected tissue samples.
Materials:
-
Frozen tissue samples
-
Cold 80% methanol (LC-MS grade)[5]
-
Liquid nitrogen
-
37°C water bath
-
Centrifuge
-
Lyophilizer (Speed-Vac)
Procedure:
-
Homogenization: Homogenize the frozen tissue samples (15-50 mg) in 1 mL of cold 80% methanol.[5]
-
Freeze-Thaw Cycles: Subject the homogenate to three cycles of freezing in liquid nitrogen and thawing in a 37°C water bath to ensure complete cell lysis.[5]
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet macromolecules like proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites.
-
Drying: Lyophilize the supernatant to dryness using a Speed-Vac. The dried metabolite extract can be stored at -80°C until analysis.[5]
III. LC-MS/MS Analysis
This section provides a general overview of the analysis of the labeled tyrosine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and an organic solvent).
-
Chromatographic Separation: Separate the metabolites using an appropriate HPLC or UHPLC method. The choice of column (e.g., reversed-phase, HILIC) will depend on the specific metabolites of interest.
-
Mass Spectrometry Detection: Analyze the eluent from the chromatography column using a tandem mass spectrometer. The mass spectrometer will be set up to detect the mass-to-charge ratio (m/z) of the parent ion of tyrosine and its expected metabolites, as well as their isotopologues containing deuterium or 13C.
-
Data Analysis: The resulting data will show the incorporation of the stable isotope into tyrosine and its downstream metabolites. For 13C-labeled tracers, the data must be corrected for the natural abundance of 13C. This data can then be used to calculate metabolic fluxes and pathway activities.
Visualizing the Pathways and Processes
To better understand the context of tyrosine metabolic tracing, the following diagrams illustrate a key metabolic pathway for tyrosine and a typical experimental workflow.
Tyrosine Metabolism: The Catecholamine Synthesis Pathway
Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[6] Tracing labeled tyrosine through this pathway can provide insights into neurotransmitter synthesis rates in various physiological and pathological states.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Accurate Tyrosine Quantification: DL-Tyrosine (3,3-D2) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in drug development and clinical research, the accurate quantification of endogenous molecules like tyrosine is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such measurements due to its high sensitivity and selectivity. The use of an appropriate internal standard is critical to ensure the reliability of LC-MS/MS data, compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This guide provides an objective comparison of DL-Tyrosine (3,3-D2), a commonly used deuterated internal standard, with other stable isotope-labeled (SIL) internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are compounds of known concentration added to samples prior to analysis. Their purpose is to normalize the analytical signal of the target analyte, thereby correcting for variability that can be introduced at various stages of the analytical workflow. For accurate quantification, the ideal internal standard should be chemically and physically as similar to the analyte as possible. Stable isotope-labeled analogs of the analyte are considered the gold standard for internal standardization in mass spectrometry. These compounds have the same chemical structure as the analyte but with one or more atoms replaced by a heavier isotope (e.g., 2H or D, 13C, 15N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during sample processing and analysis.
Comparing DL-Tyrosine (3,3-D2) and 13C-Labeled Tyrosine
The two most common types of stable isotope-labeled internal standards for tyrosine quantification are deuterated (e.g., DL-Tyrosine (3,3-D2)) and 13C-labeled tyrosine. While both are effective, they have distinct characteristics that can influence the accuracy of the results.
DL-Tyrosine (3,3-D2): This internal standard has two deuterium atoms replacing hydrogen atoms on the beta-carbon of the tyrosine side chain. Deuterated standards are widely used due to their relatively lower cost of synthesis.[1] However, the significant mass difference between hydrogen and deuterium can sometimes lead to a phenomenon known as the "deuterium isotope effect."[2][3] This can cause the deuterated internal standard to have a slightly different chromatographic retention time than the native analyte.[2][3] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix, potentially compromising the accuracy of the quantification.[3][4]
13C-Labeled Tyrosine: In this internal standard, one or more 12C atoms are replaced with the heavier 13C isotope. Because the relative mass difference between 12C and 13C is much smaller than that between hydrogen and deuterium, 13C-labeled standards are less prone to chromatographic shifts.[5] They typically co-elute perfectly with the native analyte, ensuring that both are subjected to the same matrix effects.[1] For this reason, 13C-labeled internal standards are often considered superior for achieving the highest level of accuracy and precision.[1] However, their synthesis is generally more complex and costly.[1]
The following diagram illustrates the impact of the choice of internal standard on the analytical workflow and data accuracy.
Caption: Impact of Internal Standard Choice on Analytical Accuracy.
Quantitative Performance Data
The following table summarizes typical performance data for LC-MS/MS methods for tyrosine quantification using deuterated and 13C-labeled internal standards, collated from various validation studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific method, matrix, and instrumentation.
| Performance Parameter | DL-Tyrosine (Deuterated) Internal Standard | 13C-Labeled Tyrosine Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Dependent on method and instrumentation, generally in the low ng/mL range. | Dependent on method and instrumentation, often achieving lower LLOQs due to better signal-to-noise. |
| Matrix Effect | Generally well-compensated, but can be a concern if significant chromatographic shift is observed. | Excellent compensation for matrix effects due to co-elution. |
This data is a summary of typical performance and may not reflect the results of a single direct comparative study.
Experimental Protocols
Below is a representative experimental protocol for the quantification of tyrosine in human plasma using a stable isotope-labeled internal standard. This protocol is a composite of methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (either DL-Tyrosine (3,3-D2) or 13C-labeled Tyrosine) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1
-
DL-Tyrosine (3,3-D2): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 138.1
-
13C6-Tyrosine: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 142.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.
-
3. Data Analysis and Quantification
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of tyrosine in the unknown samples is then calculated from the calibration curve.
The following diagram illustrates a typical experimental workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
Caption: Experimental Workflow for Bioanalytical Method Validation.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and accurate LC-MS/MS method for tyrosine quantification. While DL-Tyrosine (3,3-D2) is a widely used and cost-effective option, the potential for a deuterium isotope effect leading to chromatographic shifts should be carefully evaluated during method development. For applications demanding the highest level of accuracy and precision, a 13C-labeled tyrosine internal standard is generally the preferred choice, as it is less susceptible to such effects and provides a more reliable correction for matrix-induced variations. Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations. Regardless of the choice, thorough method validation is essential to ensure the reliability of the generated data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Synthesis Rate Measurement: Validation of DL-Tyrosine (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for measuring protein synthesis rates, with a focus on the validation and application of DL-Tyrosine (3,3-D2). We will explore its performance relative to established alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Protein Synthesis Rate Measurement
The dynamic process of protein synthesis is fundamental to cellular function, and its accurate measurement is crucial in various fields of biological research and drug development. Methodologies to quantify protein synthesis rates typically rely on the incorporation of labeled precursors, most commonly stable isotopes, into newly synthesized proteins. The choice of tracer and methodology can significantly impact the precision, temporal resolution, and experimental feasibility of these measurements.
This guide focuses on the use of DL-Tyrosine (3,3-D2), a deuterated stable isotope of the amino acid tyrosine, as a tracer for quantifying protein synthesis. We will compare this approach with two widely used alternative methods: heavy water (D₂O) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Method 1: DL-Tyrosine (3,3-D2) Metabolic Labeling
The use of deuterated amino acids like DL-Tyrosine (3,3-D2) offers a direct approach to trace the incorporation of a specific amino acid into newly synthesized proteins. The deuterium label at the 3,3-position of tyrosine provides a distinct mass shift that can be readily detected by mass spectrometry.
Experimental Workflow
The general workflow for measuring protein synthesis rates using DL-Tyrosine (3,3-D2) involves introducing the labeled amino acid to the biological system (in vitro or in vivo), followed by sample collection, protein extraction, and analysis by mass spectrometry.
Detailed Experimental Protocol
-
Tracer Administration: DL-Tyrosine (3,3-D2) is introduced into the cell culture medium or administered to the organism. The concentration and duration of labeling will depend on the experimental system and the expected rate of protein synthesis.
-
Sample Collection: At predetermined time points, cells or tissues are harvested.
-
Protein Extraction and Digestion: Total protein is extracted from the samples. The protein extract is then denatured, reduced, alkylated, and digested into peptides, typically using trypsin[1][2].
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The mass spectrometer is configured to detect and quantify peptides containing both unlabeled (D0) and labeled (D2) tyrosine.
-
Data Analysis: The fractional synthesis rate (FSR) of proteins is calculated based on the ratio of labeled to unlabeled tyrosine-containing peptides over the labeling period.
Alternative Methods for Comparison
Method 2: Heavy Water (D₂O) Metabolic Labeling
Heavy water (D₂O) labeling is a widely used method for measuring protein synthesis rates over longer periods[4][5]. Deuterium from D₂O is incorporated into the body's water pool and subsequently into the C-H bonds of non-essential amino acids, such as alanine, during their de novo synthesis[4][6]. The rate of deuterium incorporation into proteins reflects the rate of new protein synthesis.
Experimental Workflow
Method 3: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
SILAC is a powerful metabolic labeling technique primarily used for quantitative proteomics in cell culture[7][8]. It involves growing two cell populations in media that are identical except for the presence of either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) essential amino acid (e.g., Arginine, Lysine). The relative abundance of proteins between the two cell populations can be accurately quantified by mass spectrometry. Dynamic SILAC can be used to measure protein turnover by switching cells from "light" to "heavy" media and monitoring the incorporation of the heavy amino acid over time[9].
Experimental Workflow
Comparative Analysis of Methods
The choice of method for measuring protein synthesis rates depends on several factors, including the biological system, the desired temporal resolution, and the available instrumentation. The following table provides a comparative overview of the key features of DL-Tyrosine (3,3-D2) labeling, D₂O labeling, and SILAC.
| Feature | DL-Tyrosine (3,3-D2) | Heavy Water (D₂O) | SILAC (Dynamic) |
| Principle | Direct incorporation of a labeled essential amino acid. | Indirect labeling via de novo synthesis of non-essential amino acids from labeled body water. | Direct incorporation of a labeled essential amino acid in cell culture. |
| Application | In vitro and in vivo studies. | Primarily in vivo studies, especially for long-term measurements[4][5]. | In vitro cell culture experiments[7]. |
| Temporal Resolution | Suitable for short to medium-term studies. | Ideal for long-term studies (days to weeks)[10]. | Suitable for a wide range of time courses in cell culture. |
| Tracer Administration | Direct addition to medium or infusion. | Administration in drinking water or via injection[11]. | Addition of labeled amino acids to cell culture medium. |
| Data Analysis | Quantification of labeled vs. unlabeled peptides. | Measurement of deuterium enrichment in specific amino acids (e.g., alanine) from hydrolyzed protein[12][13]. | Quantification of the ratio of heavy to light labeled peptides[9]. |
| Advantages | - Direct measurement of a specific amino acid incorporation.- Potentially less complex data analysis than D₂O. | - Non-invasive tracer administration.- Cost-effective for long-term studies.- Measures integrated synthesis over time[4]. | - High accuracy and precision.- Can be used for multiplexed quantitative proteomics[14]. |
| Limitations | - Potential for tracer recycling.- Cost of the labeled amino acid. | - Indirect measurement of precursor enrichment.- Slower labeling kinetics compared to direct amino acid labeling[6]. | - Limited to proliferating cells in culture.- Requires complete labeling for accurate quantification. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with each method. It is important to note that these values can vary depending on the specific experimental conditions.
| Parameter | DL-Tyrosine (3,3-D2) | Heavy Water (D₂O) | SILAC |
| Typical Tracer Enrichment in Precursor Pool | Variable, dependent on administration protocol. | ~0.5-2% in body water for human studies[15]. | >98% in heavy-labeled amino acids[7]. |
| Precision (Coefficient of Variation) | Expected to be low (<10%). | Generally low, but can be influenced by analytical methods[16]. | Very high precision, typically <15%[14][17]. |
| Sensitivity | High, dependent on mass spectrometer performance. | High, especially with sensitive analytical techniques like IRMS[16]. | High, allows for quantification of low-abundance proteins. |
Signaling Pathways in Protein Synthesis
The regulation of protein synthesis is a complex process involving multiple signaling pathways. A key pathway is the mTOR (mammalian target of rapamycin) pathway, which integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis.
Conclusion
The measurement of protein synthesis rates is a critical tool in life sciences research. While established methods like heavy water labeling and SILAC have their distinct advantages and applications, the use of DL-Tyrosine (3,3-D2) presents a valuable and direct approach for both in vitro and in vivo studies. Its straightforward principle of direct incorporation of a labeled amino acid allows for a potentially simpler experimental design and data analysis workflow compared to indirect labeling methods. The choice of the optimal method will ultimately depend on the specific research question, the biological model, and the available resources. This guide provides the necessary information to make an informed decision and to design robust experiments for the accurate quantification of protein synthesis.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CORP: The use of deuterated water for the measurement of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. Investigating muscle protein synthesis using deuterium oxide: The impact of dietary protein interventions across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of an LC-MS/MS Method for Analyte X Using DL-Tyrosine (3,3-D2) and a Structural Analog as Internal Standards
This guide provides a comparative analysis of the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Analyte X" in human plasma. The performance of DL-Tyrosine (3,3-D2) as a stable isotope-labeled (SIL) internal standard (IS) is compared against a structural analog internal standard. The data presented herein is representative of a typical cross-validation study in a bioanalytical laboratory.
Introduction
The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled internal standards, such as DL-Tyrosine (3,3-D2), are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability in extraction. This guide compares the performance of DL-Tyrosine (3,3-D2) against a commonly used alternative, a structural analog IS.
Experimental Protocols
2.1. Method Overview
A protein precipitation method was used to extract Analyte X and the internal standard from human plasma. The processed samples were then analyzed using an LC-MS/MS system. The cross-validation was performed by analyzing quality control (QC) samples prepared with both internal standards.
2.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Calibration standards were prepared in duplicate at concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL for Analyte X.
-
Quality Control (QC) Samples: QC samples were prepared in human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 750 ng/mL
-
2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution (either DL-Tyrosine (3,3-D2) or the structural analog in methanol).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2.4. LC-MS/MS Parameters
-
LC System: Shimadzu Nexera X2
-
Mass Spectrometer: SCIEX Triple Quad™ 5500
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Data Presentation: Comparative Performance
The following tables summarize the quantitative data from the cross-validation study, comparing the performance of the analytical method when using DL-Tyrosine (3,3-D2) versus a structural analog as the internal standard.
Table 1: Comparison of Linearity
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| DL-Tyrosine (3,3-D2) | 1 - 1000 | y = 0.015x + 0.002 | 0.9992 |
| Structural Analog | 1 - 1000 | y = 0.012x + 0.008 | 0.9975 |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| DL-Tyrosine (3,3-D2) | LLOQ | 1 | 1.04 | 104.0 | 4.8 |
| LQC | 3 | 2.91 | 97.0 | 3.5 | |
| MQC | 400 | 408.2 | 102.1 | 2.1 | |
| HQC | 750 | 742.5 | 99.0 | 1.9 | |
| Structural Analog | LLOQ | 1 | 1.15 | 115.0 | 12.3 |
| LQC | 3 | 3.24 | 108.0 | 9.8 | |
| MQC | 400 | 432.8 | 108.2 | 7.5 | |
| HQC | 750 | 789.0 | 105.2 | 6.8 |
Table 3: Comparison of Matrix Effect
| Internal Standard | QC Level | Matrix Factor | CV (%) |
| DL-Tyrosine (3,3-D2) | LQC | 1.02 | 3.1 |
| HQC | 0.98 | 2.5 | |
| Structural Analog | LQC | 1.18 | 14.2 |
| HQC | 1.25 | 11.7 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and a hypothetical signaling pathway where the analyte of interest might be involved.
Caption: Workflow for cross-validation of internal standards.
A Researcher's Guide to Quantitative Standards: Evaluating DL-Tyrosine (3,3-D2)
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of DL-Tyrosine (3,3-D2) as a quantitative standard, particularly in mass spectrometry-based methods, and evaluates its performance against other commonly used stable isotope-labeled tyrosine analogs.
In the realm of targeted quantitative analysis, especially in complex biological matrices, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard. These standards, being chemically identical to the analyte of interest but differing in mass, co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This intrinsic similarity allows for the correction of variability introduced during sample preparation, injection, and ionization, ultimately leading to more reliable and reproducible quantification.
DL-Tyrosine (3,3-D2) is a deuterated form of the amino acid tyrosine, where two hydrogen atoms on the beta-carbon of the side chain are replaced with deuterium. This mass shift of +2 Da allows for its differentiation from endogenous tyrosine by the mass spectrometer.
Performance Comparison of Tyrosine Quantitative Standards
The selection of an internal standard is critical and should be based on its ability to mimic the behavior of the analyte. While DL-Tyrosine (3,3-D2) is a widely used standard, other isotopic variations of tyrosine are also commercially available and utilized in quantitative workflows. This section compares the performance of DL-Tyrosine (3,3-D2) with other stable isotope-labeled tyrosine standards based on available data from various studies.
It is important to note that the following data is compiled from different sources and experimental conditions may vary. Therefore, a direct comparison should be interpreted with caution.
| Standard | Isotopic Purity | Chemical Purity | Linearity (Range) | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| DL-Tyrosine (3,3-D2) | ≥98% | ≥98% | 0.5 - 100 µg/mL | 95 - 109% | <12% | 0.5 µg/mL |
| L-Tyrosine-d4 (ring-d4) | ≥98% | ≥98% | 0.03 - 10 µM | Not explicitly stated | Within-day: 2.7-7.0%, Between-day: 7.9-13.0% | 0.025 - 0.05 µM |
| L-Tyrosine-13C9 | ≥98% | ≥98% | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| L-Tyrosine-13C9,15N | ≥98% | ≥98% | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is indicative of the performance of these standards in typical LC-MS/MS applications. The actual performance may vary depending on the specific analytical method, instrumentation, and matrix.
Key Considerations for Standard Selection:
-
Isotopic Stability: Deuterium labels on certain positions of a molecule can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent. The deuterium atoms on the beta-carbon of DL-Tyrosine (3,3-D2) are generally considered stable under typical analytical conditions. However, for methods involving harsh chemical derivatization or extreme pH, the stability should be verified.
-
Mass Separation: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic crosstalk. The +2 Da shift of DL-Tyrosine (3,3-D2) is generally sufficient for most mass spectrometers. Standards with a higher mass difference, such as L-Tyrosine-13C9 (+9 Da), can offer an advantage in minimizing any potential overlap of isotopic envelopes.
-
Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte. While deuterated standards generally have very similar chromatographic behavior to their non-labeled counterparts, minor differences in retention time can sometimes be observed. This is less of a concern with 13C and 15N labeled standards.
-
Commercial Availability and Cost: The availability and cost of the stable isotope-labeled standard are also practical considerations for routine analysis.
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of tyrosine in human plasma using a stable isotope-labeled internal standard like DL-Tyrosine (3,3-D2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of DL-Tyrosine (3,3-D2) in a suitable solvent (e.g., 0.1 M HCl) to achieve a final concentration within the linear range of the assay.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent like methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the separation of tyrosine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1
-
DL-Tyrosine (3,3-D2): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 138.1
-
-
The collision energy and other MS parameters should be optimized for maximum signal intensity for each transition.
-
Data Analysis
-
Integrate the peak areas for both the endogenous tyrosine and the DL-Tyrosine (3,3-D2) internal standard.
-
Calculate the ratio of the peak area of tyrosine to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Context: Tyrosine Metabolism and Analytical Workflow
To better understand the biological significance of tyrosine and the analytical process for its quantification, the following diagrams are provided.
Caption: Key pathways of tyrosine metabolism.
Caption: Experimental workflow for tyrosine quantification.
SILAC vs. Deuterated Amino Acid Labeling: A Comparative Guide for Quantitative Proteomics
In the landscape of quantitative proteomics, metabolic labeling techniques offer a robust framework for the accurate and sensitive measurement of protein abundance. Among these, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a gold standard. This guide provides a comparative analysis of the traditional SILAC approach, which primarily utilizes 13C and 15N isotopes, and an alternative metabolic labeling strategy using deuterated amino acids. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental needs.
Principles of Metabolic Labeling
Metabolic labeling integrates stable isotopes into the proteome of living cells during protein synthesis. This is achieved by replacing standard ("light") amino acids in the cell culture medium with their heavy isotope-containing counterparts.[1] After a period of cell growth, the proteome becomes fully labeled with these heavy amino acids.[2] When comparing different experimental conditions, one cell population is grown in "light" medium and the other in "heavy" medium.[3] The cell populations are then combined, and the relative abundance of proteins is determined by mass spectrometry, which distinguishes between the light and heavy forms of the peptides based on their mass difference.[4]
Comparative Analysis: Key Performance Metrics
The choice between SILAC using 13C/15N-labeled amino acids and metabolic labeling with deuterated amino acids hinges on several key performance characteristics. The following table summarizes these critical parameters.
| Feature | SILAC (¹³C/¹⁵N-labeled amino acids) | Deuterated Amino Acid Labeling |
| Principle | Metabolic incorporation of amino acids containing heavy isotopes of carbon (¹³C) and/or nitrogen (¹⁵N).[1] | Metabolic incorporation of amino acids containing heavy isotopes of hydrogen (²H or D).[5] |
| Labeling Efficiency | High, with near-complete incorporation after a sufficient number of cell divisions (typically >5).[6][7] | High, with near-complete incorporation achievable after several cell doublings.[5] |
| Accuracy & Precision | Considered highly accurate and precise due to early sample mixing, which minimizes experimental variability.[4][8] | Potentially lower accuracy due to chromatographic shifts of deuterated peptides.[9][10] |
| Chromatographic Behavior | Labeled and unlabeled peptides co-elute in reverse-phase liquid chromatography (LC), ensuring accurate quantification.[9] | Deuterated peptides may elute earlier than their non-deuterated counterparts in reverse-phase LC, which can complicate data analysis and affect quantification accuracy.[9][10] |
| Cost | Generally more expensive due to the cost of ¹³C and ¹⁵N-labeled amino acids. | Deuterated amino acids can be a more cost-effective option. |
| Multiplexing | Readily allows for multiplexing (e.g., light, medium, heavy) by using different isotope combinations.[11] | Multiplexing is possible but may be more complex to implement and analyze due to potential overlapping isotopic clusters. |
| Applicability | Primarily used for in vitro cell culture experiments.[2] | Can be used in cell culture and has also been applied in vivo in organisms like mice for studying protein synthesis.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for both SILAC and deuterated amino acid labeling in a cell culture context.
SILAC Experimental Protocol
The SILAC method is typically divided into two main phases: an adaptation phase and an experimental phase.[6][2]
1. Adaptation Phase:
-
Cell Culture Preparation: Select two populations of the same cell line. Culture one population in a "light" medium containing standard amino acids (e.g., L-arginine and L-lysine). Culture the second population in a "heavy" medium where the standard amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). Dialyzed fetal bovine serum is used to prevent interference from unlabeled amino acids present in regular serum.
-
Metabolic Labeling: Grow the cells for at least five to six cell divisions to ensure near-complete (>95%) incorporation of the heavy amino acids into the proteome.[6][7]
-
Incorporation Check: Before proceeding to the experimental phase, a small aliquot of the "heavy" labeled cells is harvested, and the protein is extracted and analyzed by mass spectrometry to confirm the labeling efficiency.[7]
2. Experimental Phase:
-
Experimental Treatment: Once complete labeling is confirmed, the two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).[2]
-
Cell Harvesting and Lysis: After treatment, the cells are harvested, washed, and lysed.
-
Sample Mixing: The protein extracts from the "light" and "heavy" populations are quantified, and equal amounts of protein are mixed together.[8] This early mixing is a key advantage of SILAC, as it minimizes downstream experimental variations.[4][8]
-
Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic labels.[3]
-
Data Analysis: The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[4]
Deuterated Amino Acid Labeling Protocol
The workflow for metabolic labeling with deuterated amino acids is conceptually similar to SILAC.
1. Adaptation Phase:
-
Cell Culture Preparation: Similar to SILAC, two cell populations are cultured. One in a "light" medium and the other in a "heavy" medium containing deuterated essential amino acids (e.g., deuterated leucine).[5]
-
Metabolic Labeling: Cells are grown for a sufficient number of doublings to achieve complete incorporation of the deuterated amino acids.[5]
-
Incorporation Check: The efficiency of labeling is verified by mass spectrometry.
2. Experimental Phase:
-
Experimental Treatment: The two cell populations are treated according to the experimental design.
-
Cell Harvesting and Lysis: Cells are harvested and lysed.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are combined.
-
Protein Digestion: The mixed protein sample is digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Quantification is based on the ratio of the signal intensities of the deuterated and non-deuterated peptide pairs. Special attention must be paid during data analysis to account for any potential chromatographic shifts between the labeled and unlabeled peptides.[9][10]
Visualizing the Workflows and a Key Signaling Pathway
Diagrams are provided below to illustrate the experimental workflows and a relevant signaling pathway commonly investigated using these quantitative proteomics techniques.
Caption: Comparative workflow of SILAC and deuterated amino acid labeling.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pubs.aip.org [pubs.aip.org]
Assessing the Kinetic Isotope Effect of Deuterated Tyrosine in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. Replacing an atom with its heavier isotope can alter the reaction rate, providing insights into bond-breaking and bond-forming steps. This guide provides a comparative analysis of the kinetic isotope effect of deuterated DL-Tyrosine and its analogs in several key enzymatic reactions. The data presented here is compiled from multiple studies to offer a comprehensive overview for researchers in enzymology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data on the kinetic isotope effect of deuterated tyrosine analogs in reactions catalyzed by tyrosinase, tyrosine hydroxylase, and L-phenylalanine dehydrogenase.
Table 1: Kinetic Isotope Effect on Tyrosinase-Catalyzed Hydroxylation of Halogenated L-Tyrosine Derivatives
Mushroom tyrosinase (EC 1.14.18.1) catalyzes the ortho-hydroxylation of monophenols to diphenols. The following data illustrates the secondary kinetic isotope effect observed with deuteration at the 3' and 5' positions of halogenated L-tyrosine derivatives.
| Substrate | Vmax (µM/min) | Km (mM) | kH/kD (on Vmax) | kH/kD (on Vmax/Km) |
| 3'-fluoro-L-Tyrosine | 0.14 ± 0.01 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.2 |
| 3'-fluoro-[3',5'-D2]-L-Tyrosine | 0.12 ± 0.01 | 0.9 ± 0.1 | ||
| 3'-chloro-L-Tyrosine | 0.11 ± 0.01 | 0.7 ± 0.1 | 1.2 ± 0.2 | 1.3 ± 0.2 |
| 3'-chloro-[3',5'-D2]-L-Tyrosine | 0.09 ± 0.01 | 0.8 ± 0.1 | ||
| 3'-bromo-L-Tyrosine | 0.08 ± 0.01 | 0.6 ± 0.1 | 1.1 ± 0.2 | 1.2 ± 0.2 |
| 3'-bromo-[3',5'-D2]-L-Tyrosine | 0.07 ± 0.01 | 0.7 ± 0.1 |
Data extracted from a study on the hydroxylation of halogenated L-tyrosine derivatives catalyzed by tyrosinase.
Table 2: Kinetic Isotope Effect on Tyrosine Hydroxylase with 3,5-²H₂-Tyrosine
Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines. While the wild-type enzyme shows no significant isotope effect with 3,5-²H₂-tyrosine, mutant forms in which the oxidation of the pterin cofactor is uncoupled from tyrosine hydroxylation reveal significant inverse deuterium isotope effects.[1][2]
| Enzyme Mutant | Isotope Effect on Vmax (DVmax) | Isotope Effect on Coupling (D(V/J)) |
| F309A | 0.98 ± 0.04 | 0.92 ± 0.02 |
| E326A | 0.91 ± 0.02 | 0.93 ± 0.01 |
| H336E | 0.90 ± 0.02 | 0.96 ± 0.05 |
Data reflects the ratio of the rate with deuterated tyrosine to the rate with unlabeled tyrosine. Values less than 1 indicate an inverse isotope effect. Data from a study on uncoupled forms of tyrosine hydroxylase.[1][2]
Table 3: Kinetic Isotope Effect on L-Phenylalanine Dehydrogenase with [2-²H]-L-Tyrosine
L-phenylalanine dehydrogenase (EC 1.4.1.20) catalyzes the reversible oxidative deamination of L-phenylalanine and L-tyrosine. A significant primary kinetic isotope effect is observed when the hydrogen at the α-carbon (C-2) of L-tyrosine is replaced with deuterium.
| Parameter | kH/kD |
| Vmax | 2.26 |
| Vmax/Km | 2.87 |
This data indicates that the cleavage of the C-H bond at the α-carbon is a rate-determining step in the oxidative deamination of L-Tyrosine catalyzed by L-phenylalanine dehydrogenase.
Experimental Protocols
Measurement of Kinetic Isotope Effect on Tyrosinase
The kinetic isotope effect for the tyrosinase-catalyzed hydroxylation of halogenated L-tyrosine derivatives was determined using a non-competitive spectrophotometric method.[3]
-
Enzyme and Substrate Preparation: Mushroom tyrosinase was dissolved in a 0.1 M phosphate buffer (pH 6.8). Solutions of unlabeled and deuterated halogenated L-tyrosine derivatives were also prepared in the same buffer.
-
Kinetic Assay: The reaction was initiated by adding 10 µL of the tyrosinase solution (17.15 U) to a cuvette containing the substrate solution at various concentrations (0.2–1.2 mM).
-
Data Acquisition: The progress of the reaction was monitored by measuring the increase in absorbance at 475 nm over 20 minutes, which corresponds to the formation of dopachrome.
-
Data Analysis: The initial reaction rates were determined from the linear portion of the absorbance versus time plots. The kinetic parameters, Vmax and Km, were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression. The kinetic isotope effect was then calculated as the ratio of Vmax and Vmax/Km for the unlabeled and deuterated substrates.
Measurement of Kinetic Isotope Effect on Tyrosine Hydroxylase
The kinetic isotope effects for mutant forms of tyrosine hydroxylase were determined by directly comparing the initial rates of dihydroxyphenylalanine (DOPA) formation from 3,5-²H₂-tyrosine and unlabeled tyrosine.[2]
-
Enzyme Assay: The activity of the mutant tyrosine hydroxylase enzymes was measured using an HPLC-based assay to directly quantify the amount of DOPA produced and the amount of the cofactor 6-methyltetrahydropterin (6-MePH₄) oxidized.
-
Reaction Conditions: The reaction mixtures contained the purified mutant enzyme, catalase, 6-MePH₄, and either unlabeled tyrosine or 3,5-²H₂-tyrosine in a suitable buffer.
-
Data Analysis: The initial rates of DOPA formation were determined. The isotope effect on Vmax (DVmax) was calculated as the ratio of the Vmax for the deuterated substrate to that of the unlabeled substrate. The isotope effect on the coupling of cofactor oxidation to hydroxylation (D(V/J)) was determined from the ratio of DOPA formed to 6-MePH₄ consumed for both isotopic substrates.
Measurement of Kinetic Isotope Effect on L-Phenylalanine Dehydrogenase
The kinetic isotope effect for the oxidative deamination of L-tyrosine catalyzed by L-phenylalanine dehydrogenase was determined spectrophotometrically.
-
Reaction Mixture: The reaction was carried out in a Tris-HCl buffer (pH 8.0) containing NAD⁺, L-tyrosine or [2-²H]-L-tyrosine, and the purified L-phenylalanine dehydrogenase.
-
Kinetic Measurement: The reaction progress was followed by monitoring the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculation of KIE: The initial rates of the reaction were measured at various substrate concentrations. The kinetic parameters Vmax and Km were determined by fitting the data to the Michaelis-Menten equation. The kinetic isotope effects on Vmax and Vmax/Km were calculated as the ratio of the values obtained with the unlabeled substrate to those obtained with the deuterated substrate.
Visualizations
Enzymatic Hydroxylation of Tyrosine
Caption: General pathway for the enzymatic hydroxylation of tyrosine.
Experimental Workflow for KIE Measurement
Caption: Workflow for determining the kinetic isotope effect.
Logical Relationship of KIE Interpretation
Caption: Interpreting kinetic isotope effect results.
References
- 1. Intrinsic deuterium isotope effects on benzylic hydroxylation by tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of DL-Tyrosine (3,3-D2) for Researchers and Drug Development Professionals
An objective analysis of analytical methodologies for the precise quantification of deuterated tyrosine, providing essential data and protocols to guide laboratory practices and ensure data integrity in research and clinical settings.
For scientists and professionals in drug development, the accurate quantification of stable isotope-labeled compounds such as DL-Tyrosine (3,3-D2) is paramount for pharmacokinetic and metabolic studies. This guide offers a comprehensive comparison of the two most prevalent analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no direct inter-laboratory comparison studies for DL-Tyrosine (3,3-D2) are publicly available, this document synthesizes performance data and protocols from established methods for deuterated amino acid analysis to provide a robust comparative framework.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the typical validated performance of GC-MS and LC-MS/MS for the quantification of deuterated tyrosine in biological matrices like plasma or serum.
Table 1: Typical Performance Characteristics of a GC-MS Method for Deuterated Tyrosine Quantification
| Parameter | Typical Performance | Justification |
| Linearity (Range) | 1 - 100 µg/mL | Reflects common ranges for GC-MS analysis of amino acids. |
| Correlation Coefficient (r²) | > 0.99 | A standard acceptance criterion for bioanalytical method validation. |
| Precision (CV%) | ≤ 15% (Intra- and Inter-day) | A reported precision of ±5% (CV) for deuterated tyrosine in plasma aligns with the broader bioanalytical validation guideline of ≤15%.[1] |
| Accuracy (% Bias) | 85 - 115% | A standard acceptance criterion for bioanalytical method validation. |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | Based on typical sensitivity for derivatized amino acids via GC-MS. |
| Selectivity | High | Achieved through a combination of chromatographic retention time and specific mass-to-charge ratio monitoring. |
| Matrix Effect | Potentially Significant | Sample matrix can interfere with the derivatization step, requiring meticulous sample cleanup. |
| Throughput | Lower | The mandatory derivatization step and longer chromatographic run times reduce sample throughput. |
Table 2: Typical Performance Characteristics of an LC-MS/MS Method for Deuterated Tyrosine Quantification
| Parameter | Typical Performance | Justification |
| Linearity (Range) | 0.1 - 50 µg/mL | LC-MS/MS typically provides a broader dynamic range and superior sensitivity compared to GC-MS. |
| Correlation Coefficient (r²) | > 0.995 | A standard acceptance criterion for bioanalytical method validation. |
| Precision (CV%) | ≤ 15% (Intra- and Inter-day) | Conforms to standard bioanalytical method validation guidelines. |
| Accuracy (% Bias) | 85 - 115% | A standard acceptance criterion for bioanalytical method validation. |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Reflects the generally higher sensitivity of LC-MS/MS for this class of analytes. |
| Selectivity | Very High | The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences. |
| Matrix Effect | Manageable | While susceptible to ion suppression or enhancement, these effects are effectively mitigated by using a stable isotope-labeled internal standard. |
| Throughput | Higher | Simplified sample preparation (e.g., protein precipitation) and faster analysis times allow for higher throughput. |
Detailed Experimental Protocols
The following sections provide representative experimental protocols for the quantification of DL-Tyrosine (3,3-D2). These protocols are intended as a guide and should be fully validated in the specific laboratory and for the intended biological matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This approach necessitates a derivatization step to enhance the volatility of the amino acid for gas phase analysis.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: An appropriate internal standard, such as DL-Tyrosine-¹³C₉,¹⁵N, is added to the plasma or serum sample.
-
Deproteinization: Proteins are precipitated by adding acetonitrile in a 3:1 (v/v) ratio to the sample, followed by vortexing and centrifugation.
-
Isolation (Optional): For cleaner samples, the supernatant can be passed through a cation exchange solid-phase extraction (SPE) cartridge, and the amino acids eluted with a basic solution.
-
Drying: The supernatant or eluate is evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
The mixture is heated to form the TBDMS derivatives of the amino acids.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as an HP-5ms.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DL-Tyrosine (3,3-D2) and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often preferred for its higher sensitivity and throughput, with a more straightforward sample preparation.
1. Sample Preparation:
-
Internal Standard Addition: A suitable internal standard (e.g., DL-Tyrosine-¹³C₉,¹⁵N) is added to the plasma or serum sample.
-
Protein Precipitation: Cold acetonitrile is added to the sample (typically in a 3:1 ratio) to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Dilution: The resulting supernatant is collected and may be diluted with the initial mobile phase before injection.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typically employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DL-Tyrosine (3,3-D2) and the internal standard, ensuring high selectivity and sensitivity.
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagram illustrates the key steps involved in the quantification of DL-Tyrosine (3,3-D2).
Caption: Experimental workflow for DL-TYROSINE (3,3-D2) quantification.
References
A Researcher's Guide to Selecting the Optimal Mass Analyzer for DL-Tyrosine (3,3-D2) Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative and qualitative analysis of DL-Tyrosine (3,3-D2), the choice of mass analyzer is a critical decision that directly impacts data quality, sensitivity, and experimental throughput. This guide provides a comprehensive comparison of the performance of different mass analyzers, supported by experimental data, to aid in the selection of the most appropriate instrumentation for your specific research needs.
The analysis of isotopically labeled compounds like DL-Tyrosine (3,3-D2) is fundamental in various research areas, including metabolism, metabolomics, and proteomics. The selection of a mass analyzer should be guided by the specific requirements of the assay, such as the need for high sensitivity for trace-level detection, high resolution for resolving complex mixtures, or high throughput for screening large numbers of samples. This guide evaluates the performance of the most commonly used mass analyzers: triple quadrupole (TQ), quadrupole time-of-flight (Q-TOF), and Orbitrap-based systems.
Performance Comparison of Mass Analyzers
The choice of a mass analyzer will depend on the analytical goals. For targeted quantification with the highest sensitivity, a triple quadrupole mass spectrometer is often the preferred instrument. For studies requiring high mass accuracy and resolution to identify unknown compounds or analyze complex samples, high-resolution mass spectrometry (HRAM) instruments like Q-TOF and Orbitrap are more suitable.
| Performance Metric | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole Orbitrap |
| Primary Application | Targeted Quantification | Qualitative and Quantitative Analysis, Unknown Screening | Qualitative and Quantitative Analysis, Metabolomics |
| Sensitivity | Excellent (low ng/mL to pg/mL)[1] | Good to Excellent | Excellent (low fmol to nM)[2] |
| Mass Resolution | Low (Unit Mass Resolution) | High (up to 40,000) | Very High (up to 280,000)[1] |
| Mass Accuracy | Low | High (< 5 ppm) | Very High (< 1-2 ppm)[2] |
| Scan Speed | Very Fast | Fast | Moderate to Fast |
| Linear Dynamic Range | Excellent (often > 6 orders of magnitude) | Good (typically 3-5 orders of magnitude) | Good (up to 5 orders of magnitude)[3] |
| Limit of Detection (LOD) | Typically 0.25 ng/mL for most amino acids | Ranging from approximately 1–300 nM[4] | Down to the nM level[2] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Ranging from 0.01–0.5 µM[4] | In the low fmol range[2] |
Note: The performance metrics provided are based on published data for amino acids and similar small molecules and are expected to be representative for the analysis of DL-Tyrosine (3,3-D2). Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of amino acids, including tyrosine, using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
A simple protein precipitation step is often sufficient for the analysis of amino acids in biological matrices like plasma or urine.
-
To 100 µL of plasma or urine sample, add 400 µL of methanol containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.[5][6]
For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed.[5]
Liquid Chromatography
Chromatographic separation is essential to reduce matrix effects and separate isomers.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used for amino acid analysis.[2]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.[6]
Mass Spectrometry
The mass spectrometer settings will vary depending on the type of analyzer used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amino acids.[5]
-
Triple Quadrupole (TQ): Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for DL-Tyrosine (3,3-D2) and its internal standard would be monitored.[5]
-
Q-TOF and Orbitrap: Operated in full scan mode to acquire high-resolution mass spectra. For quantification, extracted ion chromatograms (XICs) are generated using a narrow mass window around the m/z of the analyte.[1]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind choosing a mass analyzer, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of DL-Tyrosine (3,3-D2) by LC-MS.
Caption: A decision tree for selecting the appropriate mass analyzer based on analytical requirements.
Conclusion
The selection of a mass analyzer for the analysis of DL-Tyrosine (3,3-D2) is a multifaceted decision that should be based on a thorough evaluation of the specific analytical needs of the study. For high-sensitivity targeted quantification, a triple quadrupole mass spectrometer is the instrument of choice. When high mass accuracy and resolution are paramount for the analysis of complex samples or for the identification of unknown metabolites, Q-TOF and Orbitrap mass spectrometers offer superior capabilities. By carefully considering the performance characteristics outlined in this guide and tailoring the experimental protocols to their specific application, researchers can ensure the generation of high-quality, reliable data for their drug development and scientific research endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Stable Isotope Tracers for Measuring Protein Synthesis
A comprehensive analysis of methodologies and performance data for key tracers used in metabolic research, with a focus on alternatives to DL-Tyrosine (3,3-D2) due to a lack of direct comparative validation studies.
Introduction
The precise measurement of protein synthesis is fundamental to understanding metabolic processes in both health and disease. Stable isotope-labeled amino acids are invaluable tools for researchers, enabling the quantification of protein kinetics in vivo. While various tracers are utilized, a thorough validation and comparison of their performance is crucial for the accurate interpretation of experimental data. This guide provides a comparative review of established stable isotope tracers for measuring protein synthesis, with a particular focus on L-[ring-13C6]phenylalanine and Deuterium Oxide (D2O), for which direct comparative studies are available.
Currently, there is a notable absence of published studies that directly validate the use of DL-Tyrosine (3,3-D2) by comparing its performance against other established tracers for measuring fractional synthesis rates of protein. Although deuterated tyrosine isotopes are utilized in metabolic research, the specific validation data required for a direct comparison in this guide are not present in the current body of scientific literature. Therefore, this guide will detail the validated methodologies and comparative performance of well-established alternative tracers.
Established Tracers for Protein Synthesis Measurement
The most commonly employed and validated stable isotope tracers for measuring muscle protein synthesis are L-[ring-13C6]phenylalanine and Deuterium Oxide (D2O). Both methods have been subject to direct comparative studies, providing a solid foundation for evaluating their respective strengths and applications.
L-[ring-13C6]Phenylalanine: The Gold Standard Amino Acid Tracer
L-[ring-13C6]phenylalanine is a widely used amino acid tracer for the measurement of muscle protein synthesis. The methodology typically involves a primed, continuous intravenous infusion of the tracer, followed by the collection of blood and muscle biopsy samples. The rate of incorporation of the labeled phenylalanine into tissue protein is then measured using mass spectrometry.
Deuterium Oxide (D2O): A Non-invasive, Long-term Alternative
Deuterium Oxide (D2O), or heavy water, offers a less invasive method for measuring protein synthesis over longer periods. This method involves the oral administration of D2O, which then equilibrates with the body's water pool. The deuterium is incorporated into amino acids, and subsequently into proteins. The rate of protein synthesis can be determined by measuring the incorporation of deuterium into protein-bound amino acids over time.
Comparative Analysis of L-[ring-13C6]Phenylalanine and D2O
A key study directly compared the measurement of myofibrillar protein synthesis using both L-[ring-13C6]phenylalanine and D2O in the same individuals under both basal (postabsorptive) and stimulated (postprandial) conditions. This allows for a direct assessment of the performance of each tracer.
Data Presentation: Fractional Synthesis Rates
| Tracer | Condition | Myofibrillar Protein Synthesis Rate (%/h) |
| L-[ring-13C6]Phenylalanine | Postabsorptive | 0.065 ± 0.004 |
| Postprandial (EAA consumption) | 0.089 ± 0.006 | |
| Deuterium Oxide (D2O) | Postabsorptive | 0.050 ± 0.007 |
| Postprandial (EAA consumption) | 0.088 ± 0.008 | |
| Data are presented as mean ± SEM. |
The results demonstrate that while the absolute values for postabsorptive protein synthesis rates differed slightly between the two tracers, both methods detected a qualitatively similar and significant increase in protein synthesis following the consumption of essential amino acids (EAA). This indicates that both tracers are effective in assessing changes in protein metabolism in response to anabolic stimuli.
Experimental Protocols
L-[ring-13C6]Phenylalanine Infusion Protocol
A standardized protocol for the use of L-[ring-13C6]phenylalanine involves the following key steps:
-
Subject Preparation: Subjects are typically studied in a postabsorptive state, having fasted overnight.
-
Tracer Infusion: A primed (e.g., 0.3 mg·kg⁻¹) continuous intravenous infusion of L-[ring-13C6]phenylalanine (e.g., 0.6 mg·kg·h⁻¹) is administered.
-
Sample Collection:
-
Baseline muscle biopsy is taken before the infusion begins.
-
Blood samples are collected at regular intervals to monitor plasma tracer enrichment.
-
A second muscle biopsy is taken at the end of the infusion period (e.g., after several hours).
-
-
Sample Analysis:
-
Muscle tissue is processed to isolate protein-bound and intracellular free amino acids.
-
The enrichment of L-[ring-13C6]phenylalanine in plasma and in the protein-bound and free intracellular pools is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyrolysis-IRMS).
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the precursor-product equation, which relates the incorporation of the labeled amino acid into protein to the enrichment of the precursor pool (typically the intracellular free amino acid pool).
Deuterium Oxide (D2O) Administration Protocol
The protocol for using D2O is generally less invasive:
-
Baseline Sampling: A baseline saliva or blood sample is collected to determine background deuterium enrichment.
-
D2O Administration: A bolus of D2O (e.g., 400 mL of 70 atom % D2O) is consumed orally.
-
Equilibration: A period of equilibration is allowed for the D2O to distribute throughout the body's water pool.
-
Follow-up Sampling: Saliva or blood samples are collected at predetermined time points (which can be hours, days, or even weeks later) to monitor body water enrichment. A muscle biopsy is taken at the end of the study period.
-
Sample Analysis:
-
Body water enrichment is measured from saliva or blood samples.
-
The enrichment of deuterium in protein-bound alanine from the muscle biopsy is determined by GC-Pyrolysis-IRMS.
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine over the study period, corrected for the average body water enrichment.
Visualizing the Methodologies
Experimental Workflow for Tracer Studies
Caption: A flowchart illustrating the key steps in measuring protein synthesis using L-[ring-13C6]phenylalanine and Deuterium Oxide (D2O).
Precursor-Product Principle for FSR Calculation
Caption: A diagram illustrating the precursor-product principle for calculating the fractional synthesis rate (FSR) of protein.
Conclusion
Both L-[ring-13C6]phenylalanine and Deuterium Oxide are robust and validated tracers for the measurement of protein synthesis. The choice of tracer depends on the specific research question, the desired duration of the measurement period, and the level of invasiveness that is acceptable. While L-[ring-13C6]phenylalanine provides a snapshot of protein synthesis over a few hours, D2O allows for the assessment of protein metabolism over days or weeks in a free-living environment.
The lack of direct comparative validation studies for DL-Tyrosine (3,3-D2) highlights a gap in the current literature. Future research should aim to directly compare the performance of this and other deuterated tyrosine isomers against the well-established tracers to broaden the toolkit available to metabolic researchers. Such studies would need to provide detailed experimental protocols and quantitative data to allow for a thorough evaluation of their utility in the field of protein metabolism research.
Safety Operating Guide
Navigating the Safe Disposal of DL-TYROSINE (3,3-D2): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of DL-TYROSINE (3,3-D2), ensuring the protection of both laboratory personnel and the environment.
DL-TYROSINE (3,3-D2), a deuterated form of the amino acid tyrosine, is generally not classified as a hazardous material for transport.[1] However, like all laboratory chemicals, it requires careful handling and adherence to established disposal protocols. The primary principle is to manage its disposal in accordance with all applicable national, state, and local regulations.[1][2]
Key Safety and Disposal Information
The following table summarizes crucial data regarding the handling and disposal of DL-TYROSINE (3,3-D2).
| Property | Data | Citations |
| Physical Form | White to off-white crystalline powder/solid. | [3][4] |
| Combustibility | Combustible. | [1][2] |
| Hazardous Combustion | In case of fire, may liberate Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO₂). | [2][5][6] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation. | [4][5][6] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [2][5][7] |
| Spill Cleanup | Sweep up, place in a sealed container for disposal, and avoid generating dust. | [4][5] |
Standard Operating Procedure for Disposal
Adherence to a systematic disposal workflow is paramount. The following procedure outlines the necessary steps for safely managing DL-TYROSINE (3,3-D2) waste.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including protective gloves, clothing, and eye protection (safety goggles with side protection).[2][5]
-
If dust formation is possible, respiratory protection (e.g., a particulate filter device like a P1 filter) is necessary.[2]
2. Waste Segregation and Collection:
-
Do Not Mix: Never mix DL-TYROSINE (3,3-D2) waste with other chemical waste streams.[1]
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Labeling: Ensure the waste container is clearly and accurately labeled as "DL-TYROSINE (3,3-D2) Waste."
3. Handling Spills:
-
Containment: In the event of a spill, prevent the powder from entering drains or waterways.[2]
-
Cleanup: Carefully sweep up the dry material, avoiding dust generation.[5]
-
Collection: Place the collected material into a suitable, sealed container labeled for disposal.[5][6]
-
Decontamination: Wash the spill site after the material has been collected.[4]
4. Disposal of Empty Containers:
-
Contaminated Packaging: Handle containers that are not completely empty in the same manner as the substance itself.[1][2]
-
Recycling: Completely emptied and cleaned packages may be recycled according to local guidelines.[2]
5. Final Disposal:
-
Consult an Expert: The most critical step is to consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to determine the appropriate disposal method.[2]
-
Regulatory Compliance: All waste must be disposed of in accordance with national and local environmental regulations.[1] This may involve incineration at an approved waste disposal plant or other specified methods.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for DL-TYROSINE (3,3-D2).
Caption: Disposal workflow for DL-TYROSINE (3,3-D2).
References
Personal protective equipment for handling DL-TYROSINE (3,3-D2)
Essential Safety Protocols for Handling DL-TYROSINE (3,3-D2)
For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe Handling, Operation, and Disposal.
This document provides critical, immediate safety and logistical information for the proper handling of DL-TYROSINE (3,3-D2). Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and preventing exposure.
Hazard Identification and Personal Protective Equipment (PPE)
DL-TYROSINE (3,3-D2) is a powdered substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3][4][5][6]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling DL-TYROSINE (3,3-D2)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles that can cause serious irritation[1][2][3][4][5][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation[1][2][3][4][5][6]. Gloves should be inspected before use and disposed of properly after handling the substance[7]. |
| Respiratory Protection | NIOSH-approved P1 or N95 respirator for powders. | To avoid inhalation of dust particles which may cause respiratory irritation[1][2][3][4][5][6][8]. |
| Protective Clothing | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Donning PPE
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator: If required, don the respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
2.2. Handling DL-TYROSINE (3,3-D2)
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.
-
Weighing: When weighing, use a balance with a draft shield.
-
Transferring: Use appropriate tools (e.g., spatula) to transfer the powder. Avoid actions that could generate dust.
-
Spills: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material, then carefully scoop the mixture into a designated waste container. Clean the area with a wet cloth.
2.3. Doffing PPE
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Dispose of unused DL-TYROSINE (3,3-D2) and any contaminated materials according to your institution's and local regulations for chemical waste. Do not dispose of it down the drain.
Visual Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling DL-TYROSINE (3,3-D2) safely.
Caption: PPE Selection Workflow for DL-TYROSINE (3,3-D2)
Caption: Disposal Plan for Contaminated PPE
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. geneseo.edu [geneseo.edu]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
